2-(Trifluoromethyl)isonicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHUHUQPLDWHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376643 | |
| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108338-20-1 | |
| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(Trifluoromethyl)isonicotinaldehyde CAS number
An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde
CAS Number: 108338-20-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, often enhancing metabolic stability and biological activity.
Physicochemical Properties
This compound is a pyridine derivative with a trifluoromethyl group at the 2-position and an aldehyde at the 4-position.
| Property | Value |
| CAS Number | 108338-20-1 |
| Molecular Formula | C₇H₄F₃NO |
| Molecular Weight | 175.11 g/mol |
| Appearance | Yellow liquid[1] |
| Boiling Point | 188.4 ± 35.0 °C (Predicted)[1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |
Synthesis
The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of a precursor molecule.
Oxidation of 2-(Trifluoromethyl)-4-methylpyridine
A common and direct method for the synthesis of this compound is the oxidation of 2-(Trifluoromethyl)-4-methylpyridine.
Experimental Protocol (General Procedure):
-
Reactants: 2-(Trifluoromethyl)-4-methylpyridine, an oxidizing agent (e.g., selenium dioxide, potassium permanganate, or manganese dioxide), and a suitable solvent (e.g., dioxane, water, or a mixture).
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-(Trifluoromethyl)-4-methylpyridine and the solvent.
-
Addition of Oxidizing Agent: The oxidizing agent is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for a specified period (typically several hours) and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the solid byproducts. The filtrate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Oxidation of 2-(Trifluoromethyl)-4-methylpyridine.
Other Synthetic Approaches
Alternative synthetic strategies may involve the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group, followed by the introduction or modification of the aldehyde functionality.
Chemical Reactivity and Applications
The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines, such as diamines, to form Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid.
Experimental Protocol (General Procedure for Schiff Base Formation):
-
Reactants: this compound, a primary amine (e.g., ethylenediamine), and a solvent (e.g., ethanol).
-
Reaction: Equimolar amounts of the aldehyde and amine are dissolved in the solvent in a round-bottom flask. The mixture is stirred at room temperature or gently heated for a few hours.
-
Product Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Caption: Schiff base formation from this compound.
Role in Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of a molecule by:
-
Increasing Lipophilicity: Facilitating passage through biological membranes.
-
Improving Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation.
-
Altering Electronic Properties: The electron-withdrawing nature of the CF₃ group can influence binding interactions with biological targets.
Derivatives of this compound are investigated for a range of therapeutic applications.
Biological Activity
While specific quantitative biological data for this compound is not extensively reported in publicly available literature, its derivatives have shown promising activity in several areas. The aldehyde itself is expected to exhibit some level of antimicrobial activity, as is common for many aromatic aldehydes.
Antitumor Activity of Derivatives
Numerous studies have reported the synthesis and evaluation of trifluoromethyl-substituted pyridine and pyrimidine derivatives as potential anticancer agents. For instance, certain trifluoromethyl-substituted pyrimidine derivatives have displayed potent anti-proliferative activity against various human tumor cell lines, with some compounds showing IC₅₀ values in the low micromolar range.[2] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2]
| Compound Type | Cell Line | IC₅₀ (µM) |
| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27[2] |
| Trifluoromethyl thioxanthone analogue | HeLa (Cervical Cancer) | 0.0878[3] |
| Thiazoline-tetralin derivative | SKOV-3 (Ovarian Cancer) | 7.84[4] |
Antimicrobial Activity of Derivatives
The trifluoromethylpyridine scaffold is also a component of various compounds with antibacterial and antifungal properties. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of a molecule. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Type | Microorganism | IC₅₀ (µM) |
| Dihydropyrimidinethione derivative | Staphylococcus aureus | 107.28[5] |
| Dihydropyrimidinethione derivative | Pseudomonas aeruginosa | 129.63[5] |
| Dihydropyrimidinethione derivative | Candida albicans | 121.04[5] |
Experimental Protocol (General for Antimicrobial Activity Screening - MIC Determination):
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a 96-well microtiter plate using appropriate growth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).
-
Incubation: The microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of new therapeutic agents with enhanced efficacy and metabolic stability. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethyl)isonicotinaldehyde is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The presence of both a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the isonicotinic acid scaffold imparts unique chemical properties that are highly valuable for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound, with the CAS number 108338-20-1, is a yellow liquid under standard conditions. Its fundamental properties are summarized in the table below. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and modulating the reactivity of the aldehyde functional group.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO | [1][2] |
| Molecular Weight | 175.11 g/mol | [1][2] |
| Boiling Point | 188.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.42 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a specific, publicly available, fully assigned spectrum for this compound is not readily found, data from closely related analogs and general spectroscopic principles provide a strong basis for its characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the aldehyde and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. Other characteristic bands for C-F stretching and aromatic C-H and C=C vibrations will also be present.
2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For C₇H₄F₃NO, the calculated exact mass is 175.0245.
Synthesis
The synthesis of this compound can be approached through various methods developed for the preparation of trifluoromethylpyridines. A common strategy involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring.
Experimental Protocol: A General Synthetic Approach
A plausible synthetic route, based on established methodologies for trifluoromethylpyridine synthesis, could involve the following conceptual steps. Please note that this is a generalized protocol and would require optimization.
Conceptual Synthesis Workflow.
Methodology:
-
Oxidation: The starting material, such as 2-chloro-4-methylpyridine, would be oxidized to the corresponding carboxylic acid, 2-chloroisonicotinic acid, using a suitable oxidizing agent like potassium permanganate.
-
Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride, 2-chloroisonicotinoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Trifluoromethylation: The acyl chloride can then be subjected to a trifluoromethylation reaction. Various reagents can be employed for this transformation, including Ruppert's reagent (TMSCF₃) or other nucleophilic trifluoromethyl sources.
-
Formylation: The final step involves the introduction of the aldehyde functionality. This could be achieved through a reduction of a corresponding ester or nitrile derivative, or via a palladium-catalyzed formylation reaction.
Reactivity and Chemical Transformations
The aldehyde group of this compound is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon.
4.1. Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry.[3][4] The reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide will determine the E/Z selectivity of the resulting alkene.[3]
General Scheme of the Wittig Reaction.
4.2. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, cyanoacetates) to the aldehyde, followed by dehydration to form a C=C bond.[5][6] This reaction is typically catalyzed by a weak base and is a powerful tool for C-C bond formation.[5]
4.3. Reductive Amination
Reductive amination is a two-step process that converts the aldehyde into an amine.[7][8] It involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction of the imine to the corresponding amine using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[8]
Applications in Drug Discovery
The trifluoromethylpyridine scaffold is a privileged motif in modern drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[9] this compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors.
5.1. Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyridine ring of this compound can act as such a hinge-binding element. The aldehyde functionality allows for the introduction of various side chains that can occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors. The trifluoromethyl group can contribute to binding affinity through favorable interactions and can block metabolic pathways.
Conceptual Pathway from Building Block to Biological Effect.
5.2. Case Study: Potential Precursor to Gepotidacin (GSK2140944)
Gepotidacin (GSK2140944) is a novel, first-in-class triazaacenaphthylene antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV.[10][11][12] While the detailed synthesis is proprietary, the structural components of Gepotidacin suggest that a trifluoromethylpyridine aldehyde derivative could be a key intermediate in its synthesis. The trifluoromethylpyridine moiety is likely crucial for its antibacterial activity and pharmacokinetic profile.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive aldehyde group and an electron-withdrawing trifluoromethyl-substituted pyridine ring provides medicinal chemists with a powerful tool to create novel compounds with improved pharmacological properties. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and effective therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 2-(Trifluoromethyl)isonicotinaldehyde. The information is intended to support research and development activities in medicinal chemistry, agrochemistry, and materials science where this compound may serve as a key building block.
Molecular Identity and Physicochemical Properties
This compound, also known by its systematic IUPAC name 2-(Trifluoromethyl)pyridine-4-carbaldehyde, is a heterocyclic aldehyde. The presence of a trifluoromethyl group at the 2-position of the pyridine ring significantly influences its electronic properties and reactivity, making it a valuable synthon in the development of novel chemical entities.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 108338-20-1 | [1] |
| Molecular Formula | C₇H₄F₃NO | |
| Molecular Weight | 175.11 g/mol | |
| Synonyms | 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde, 2-Trifluoromethyl-pyridine-4-carbaldehyde, 4-Formyl-2-(trifluoromethyl)pyridine | [2] |
| Predicted Boiling Point | 188.4 ± 35.0 °C | [2] |
| Predicted Density | 1.369 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -1.42 ± 0.20 | [2] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group at the 2-position and an aldehyde group at the 4-position.
Caption: Molecular structure of this compound.
Table 2: Predicted Bond Lengths and Angles
| Bond/Angle | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-C (aromatic) | ~1.39 |
| C-N (aromatic) | ~1.34 |
| C-C (aldehyde) | ~1.49 |
| C-CF₃ | ~1.50 |
| C-F | ~1.34 |
| **Bond Angles (°) ** | |
| C-C(O)-H | ~120 |
| O=C-C | ~120 |
| C-C-C (ring) | ~120 |
| C-N-C (ring) | ~117 |
| F-C-F | ~107 |
Note: These are typical or predicted values and may differ from experimental data.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Table 3: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| ¹H NMR | 10.24 | s | |
| 9.22 | s | ||
| 8.39 | 8.1, 1.9 | dd | |
| 7.91 | 8.1 | d | |
| ¹³C NMR | 189.3 | s | |
| 152.3 | 35.4 | q | |
| 151.7 | s | ||
| 137.7 | s | ||
| 133.1 | 0.9 | q | |
| 121.0 | 2.7 | q | |
| 120.9 | 275.8 | q | |
| ¹⁹F NMR | -68.3 | s |
Note: NMR data is referenced from a supporting information document for a compound with the corresponding molecular formula and mass spectrometry data.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (aldehyde) | 1710 - 1685 | Strong, sharp absorption |
| C-H (aldehyde) | 2830 - 2695 | Two weak to medium bands |
| C=C, C=N (aromatic) | 1600 - 1450 | Medium to strong absorptions |
| C-F (trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions |
Experimental Protocols
Representative Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from general methods for the synthesis of trifluoromethyl-substituted pyridines. One common approach involves the oxidation of the corresponding alcohol, 2-(Trifluoromethyl)pyridin-4-yl)methanol.
Materials:
-
(2-(Trifluoromethyl)pyridin-4-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (2-(Trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added activated manganese dioxide (10.0 eq).
-
The resulting suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Caption: Representative workflow for the synthesis of the target molecule.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.
Logical Relationships in Structural Characterization
The characterization of this compound follows a logical progression where each analytical technique provides complementary information to confirm the molecular structure.
Caption: Logical workflow for the structural confirmation of the title compound.
Conclusion
This technical guide has summarized the key molecular and structural information for this compound. The provided data on its physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol are intended to be a valuable resource for researchers in various fields of chemistry. The unique electronic properties imparted by the trifluoromethyl group make this compound an attractive building block for the design and synthesis of new molecules with potential applications in drug discovery and materials science.
References
2-(Trifluoromethyl)isonicotinaldehyde IUPAC name and synonyms
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)isonicotinaldehyde, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, properties, and general synthetic approaches, in line with the core requirements for a scientific audience.
Chemical Identity and Nomenclature
The compound with the common name this compound is a pyridine derivative. The isonicotinaldehyde portion of the name indicates a formyl group (-CHO) at the 4-position of the pyridine ring. A trifluoromethyl group (-CF3) is substituted at the 2-position.
IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbaldehyde
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily predicted data and should be used as a reference.
| Property | Value | Source |
| CAS Number | 108338-20-1 | [1][3][4] |
| Molecular Formula | C₇H₄F₃NO | [1][2][3] |
| Molecular Weight | 175.11 g/mol | [1][2][3] |
| Boiling Point (Predicted) | 188.4 ± 35.0 °C | [2][3] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [2][3] |
Synthesis of Trifluoromethylpyridines: A General Overview
Chlorine/Fluorine Exchange Method
This approach typically starts with a picoline (methylpyridine) derivative. The methyl group is first chlorinated to a trichloromethyl group, which is subsequently converted to a trifluoromethyl group via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).
A generalized workflow for this process is illustrated in the diagram below. This multi-step process often involves high temperatures and specialized equipment to handle the corrosive reagents.
Caption: Generalized workflow for trifluoromethylpyridine synthesis.
Cyclocondensation Reactions
Another powerful method involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks. These reactions often involve the condensation of a trifluoromethyl ketone or a related species with an amine source and another component to form the heterocyclic ring. This approach can offer better control over the final substitution pattern of the pyridine ring.
Applications and Biological Relevance
Trifluoromethylpyridine moieties are key structural motifs in a variety of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
While specific biological pathways for this compound are not documented in the reviewed literature, the related 4-(trifluoromethyl)pyridine structure is found in the insecticide flonicamid. This suggests that compounds with this scaffold can have significant biological effects. The aldehyde functional group in the target molecule also serves as a versatile handle for further chemical modifications, allowing for its use in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. The biological activity of related pyridine-2-carbaldehyde thiosemicarbazones and their metal complexes has been studied, indicating their potential as antineoplastic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(Trifluoromethyl)isonicotinaldehyde. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for compound characterization, synthesis optimization, and formulation development. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and includes workflow diagrams for clarity.
Core Physical Properties
This compound, with the CAS Number 108338-20-1, is a pyridine derivative featuring a trifluoromethyl group at the 2-position and an aldehyde at the 4-position. These functional groups significantly influence its physical and chemical characteristics.
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that currently, much of the publicly available data for this specific compound are predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO | ChemicalBook[1][2] |
| Molecular Weight | 175.11 g/mol | ChemicalBook[1][2] |
| Boiling Point | 188.4 ± 35.0 °C (Predicted) | ChemicalBook[1][2][3] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1][3] |
| Appearance | Yellow Liquid (Predicted) | ChemicalBook[3] |
| pKa | -1.42 ± 0.20 (Predicted) | ChemicalBook[1][3] |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook[1][3] |
Note: Experimental data for melting point, boiling point, and solubility were not available in the searched resources. The provided boiling point and density are predicted values.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols that can be employed for the comprehensive characterization of this compound.
Melting Point Determination
A precise melting point is a key indicator of purity.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.
Boiling Point Determination
The boiling point provides insight into the volatility of the compound.
Methodology:
-
A small volume of the liquid is placed in a test tube or a specialized boiling point apparatus.
-
The sample is heated gently.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, characterized by sustained boiling, is recorded as the boiling point. For small sample volumes, a micro-boiling point determination method can be utilized.
Solubility Assessment
Understanding the solubility profile is critical for reaction setup, purification, and formulation.
Methodology:
-
A small, accurately weighed amount of this compound is added to a known volume of a selected solvent (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.
-
The mixture is agitated until equilibrium is reached.
-
If the compound dissolves completely, more solute is added until saturation is achieved.
-
The concentration of the dissolved solute in the saturated solution is then determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to quantify the solubility.
Spectroscopic Analysis
Spectroscopic data provides detailed structural information about the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):
-
A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard (e.g., TMS) may be added.
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
For ¹H NMR, the spectrum is acquired to observe the chemical shifts, splitting patterns, and integration of proton signals.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of each unique carbon atom.
-
For ¹⁹F NMR, the spectrum is recorded to observe the chemical shift and coupling of the fluorine atoms in the trifluoromethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
The sample is scanned with infrared radiation.
-
The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Mandatory Visualizations
Logical Workflow for Physical and Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.
This guide serves as a foundational resource for understanding the physical properties of this compound. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information for the scientific community.
References
A Guide to Core Intermediates in Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylpyridines (TFMPs) are crucial structural motifs in a wide array of modern agrochemicals and pharmaceuticals. Their unique physicochemical properties, imparted by the trifluoromethyl group, enhance factors like metabolic stability, lipophilicity, and bioavailability. The efficient synthesis of these compounds is paramount, and a deep understanding of their key intermediates is essential for process optimization and the discovery of novel derivatives. This technical guide provides an in-depth overview of the core intermediates in TFMP synthesis, focusing on prevalent industrial methodologies, experimental protocols, and quantitative data.
Core Synthetic Strategies and Key Intermediates
The industrial production of trifluoromethylpyridines primarily relies on three strategic approaches, each involving distinct key intermediates.
Halogen Exchange (Halex): The Workhorse of Industrial Synthesis
The most established and widely used industrial method is the halogen exchange (Halex) reaction. This process involves two main stages: the exhaustive chlorination of a methyl group on a pyridine ring to form a trichloromethyl (-CCl₃) group, followed by the exchange of chlorine atoms for fluorine atoms using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).
The key intermediates in this pathway are (poly)chloro-(trichloromethyl)pyridines . The stability and reactivity of these intermediates are critical to the overall efficiency of the synthesis.
-
Starting Materials: Picoline (methylpyridine) isomers are the common starting materials. For instance, 3-picoline is the precursor for many commercially significant 5-(trifluoromethyl)pyridine derivatives.
-
Key Intermediate I: (Chloro)methylpyridines: Initial chlorination can occur on the pyridine ring or the methyl group. Intermediates like 2-chloro-5-methylpyridine and 2-chloro-5-(chloromethyl)pyridine are common.
-
Key Intermediate II: (Poly)chloro-(trichloromethyl)pyridines: Exhaustive side-chain chlorination leads to the pivotal trichloromethylpyridine intermediate. A prime example is 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , the direct precursor to the highly valuable 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1]
-
Final Products: Subsequent fluorination, often catalyzed by Lewis acids like antimony or iron halides, yields the desired trifluoromethylpyridine.[2][3]
Cyclocondensation: Building the Ring from Scratch
An alternative strategy involves constructing the pyridine ring from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. This "building block" approach offers high regioselectivity.[4]
Key intermediates in this pathway are the trifluoromethyl-containing building blocks themselves.
-
Key Building Blocks: Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and ethyl 2,2,2-trifluoroacetate.[1]
-
Reaction Process: These building blocks undergo cyclocondensation reactions with other components, such as aldehydes or enamines, to form the substituted pyridine ring.[1] This method is particularly useful for synthesizing herbicides like dithiopyr and thiazopyr.[1]
Direct C-H Trifluoromethylation
Modern synthetic organic chemistry has seen the development of methods for the direct introduction of a trifluoromethyl group onto a pyridine ring. These reactions offer a more atom- and step-economical route compared to classical methods.[5]
-
Key Reagents: This approach utilizes specialized trifluoromethylating reagents. These can be radical sources (e.g., Langlois' reagent, NaSO₂CF₃), electrophilic sources (e.g., Togni's reagents), or nucleophilic sources.[6][7]
-
Process: The reaction often involves activating the pyridine ring, for example, by forming an N-oxide or a pyridinium salt, to facilitate the regioselective introduction of the CF₃ group.[5][8] While powerful, these methods are typically used for smaller-scale synthesis in drug discovery rather than large-scale industrial production.
Synthesis of Major Intermediates: Data and Protocols
The following sections detail the synthesis of the most commercially significant trifluoromethylpyridine intermediates.
Intermediate: 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)
This is a pivotal precursor for 2,3,5-DCTF. It is typically synthesized by the exhaustive chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.
Table 1: Synthesis Data for 2,3-Dichloro-5-(trichloromethyl)pyridine
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Nicotinic Acid | PCl₃, Cl₂ | - | 120 - 140 | 75 | 96 | [2] |
| 2-Chloro-5-(trichloromethyl)pyridine | Cl₂ | Mo, W, or Ru compounds | 70 - 250 | High | High | |
| 2-Chloro-5-(chloromethyl)pyridine | Cl₂ | WCl₆ | 175 | - | - | [9] |
Experimental Protocol: Synthesis from 2-Chloro-5-(chloromethyl)pyridine [9]
-
Side-Chain Chlorination: A solution of 2-chloro-5-chloromethyl pyridine (CCMP) in carbon tetrachloride is heated to reflux. Chlorine gas is bubbled through the solution in the presence of ultraviolet light for 8 hours. This step converts the -CH₂Cl group to the -CCl₃ group, yielding 2-chloro-5-(trichloromethyl)pyridine (CTCMP).
-
Solvent Removal: After the reaction period, the carbon tetrachloride solvent is recovered by distillation.
-
Ring Chlorination: The catalyst, WCl₆ (Tungsten(VI) chloride), is added to the residual CTCMP. The mixture is heated to 175°C, and chlorine gas is introduced for an additional 6 hours.
-
Purification: The final product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is isolated from the reaction mixture by vacuum distillation. Note: This protocol yields a related trichloro- derivative, but the principle of sequential chlorination is illustrative for 2,3,5-DCTC as well.
Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
As one of the most in-demand TFMP derivatives, 2,3,5-DCTF is a key intermediate for numerous high-value agrochemicals.[1][10]
Table 2: Synthesis Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity/Selectivity (%) | Reference |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | Mercuric Oxide | < 35 | - | 98% Selectivity | [10] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 170 | 65 | 85% Content | [10] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF (70% in Pyridine) | FeCl₃ | 175 | 73 | - | [2] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂ | Ferric Chloride | 150 - 170 | ~40 (calculated) | - | [10] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂ | Supported Metal Chlorides | 100 - 150 | High | High | [11] |
Experimental Protocol: Fluorination of 2,3,5-DCTC with Anhydrous HF [10]
-
Reactor Charging: A polyethylene reactor is charged with 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride.
-
Catalyst Addition: The mixture is cooled to –20°C. Mercuric oxide is added slowly over 3 hours, ensuring the reaction temperature does not exceed 35°C.
-
Reaction: The reaction mixture is stirred for approximately 22 hours, or until the system appears gray-white.
-
Work-up: The mixture is filtered. The filtrate is neutralized with a sodium bicarbonate solution and extracted with dichloromethane.
-
Isolation: The combined organic extracts are dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. This method reports a conversion rate of 100% and a selectivity of 98%.
Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
This intermediate is a vital building block for several herbicides, including the fluazifop family.[1] It is often produced via simultaneous vapor-phase chlorination and fluorination of 3-picoline.[1]
Experimental Protocol: Chlorination of 3-Trifluoromethylpyridine [12]
-
Vapor Phase Reaction: A mixture of 3-trifluoromethylpyridine, chlorine gas (1 to 6 moles per mole of substrate), and an inert diluent (e.g., carbon tetrachloride) is passed through a reactor.
-
Temperature Control: The reaction is carried out at a temperature between 300°C and 450°C. The optimal chlorine ratio depends on the temperature; higher temperatures may require less chlorine to avoid over-chlorination.
-
Product Isolation: The reaction products are cooled and separated. Gas-liquid chromatography can be used for analysis. The major product is 2-chloro-5-trifluoromethylpyridine, with 2-chloro-3-trifluoromethylpyridine as a common by-product.
Conclusion
The synthesis of trifluoromethylpyridines is a mature field, heavily reliant on the efficient production of key chlorinated intermediates. The Halogen Exchange (Halex) pathway, proceeding through (poly)chloro-(trichloromethyl)pyridine intermediates like 2,3,5-DCTC, remains the dominant industrial route due to its scalability and the availability of starting materials. Alternative methods, such as cyclocondensation and direct C-H trifluoromethylation, provide valuable, often more regioselective, routes for specific derivatives and are crucial tools in the research and development pipeline. A thorough understanding of the synthesis, handling, and properties of these core intermediates is fundamental for professionals in the agrochemical and pharmaceutical industries aiming to innovate and optimize the production of these vital compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
A Technical Guide to 2-(Trifluoromethyl)isonicotinaldehyde: Commercial Availability, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)isonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and key reactions of this compound, presenting data in a structured format to facilitate its use in research and development.
Commercial Availability
This compound is readily available from several chemical suppliers. The typical purity offered is ≥97%. It is commonly sold as a solid.
| Supplier | Catalog Number | Purity | Form | Storage |
| Sigma-Aldrich | ALNH9AA01D38 | 97% | Solid | 2-8°C, under Argon |
| Alchem Pharmtech | Y-22252 | 98% | - | - |
| Chemical-Suppliers.com | - | - | - | - |
This table is a summary of commercially available information and may not be exhaustive. Please refer to supplier websites for the most current data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 108338-20-1 | [1][2] |
| Molecular Formula | C₇H₄F₃NO | [2] |
| Molecular Weight | 175.11 g/mol | - |
| InChI Key | CBHUHUQPLDWHIO-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of 2-(trifluoromethyl)pyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks.[3]
A common strategy for introducing the trifluoromethyl group into a pyridine ring involves the reaction of a corresponding trichloromethylpyridine with a fluorinating agent. Another approach is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[3]
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general understanding of trifluoromethylpyridine synthesis can be applied. For instance, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative could yield the aldehyde.
Key Reactions and Experimental Protocols
The aldehyde functional group of this compound makes it a versatile precursor for a variety of chemical transformations, including olefination and reductive amination reactions.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).
General Experimental Protocol for Wittig Reaction:
A general procedure for a Wittig reaction involves the in-situ generation of the ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.[4][6]
-
Phosphonium Salt Preparation: A triphenylphosphine is reacted with an appropriate alkyl halide.
-
Ylide Formation: The phosphonium salt is suspended in a dry aprotic solvent (e.g., THF, diethyl ether) and treated with a strong base (e.g., n-BuLi, NaH, t-BuOK) at low temperature to generate the ylide.
-
Reaction with Aldehyde: A solution of this compound in a dry aprotic solvent is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]
Workflow for a Typical Wittig Reaction:
Caption: General workflow of a Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8][9][10][11]
General Experimental Protocol for Reductive Amination:
A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[8][11]
-
Reaction Setup: this compound and the desired primary or secondary amine are dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride is added to the solution. The reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction is quenched, and the amine product is isolated and purified by extraction and/or chromatography.
For less reactive substrates, a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can be added to facilitate imine formation prior to reduction.[8]
Logical Flow of Reductive Amination:
Caption: Key steps in a reductive amination reaction.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients and agrochemicals.[3] The incorporation of this moiety can enhance the biological activity and pharmacokinetic properties of a molecule. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential applications in these fields.
Conclusion
This compound is a commercially available and synthetically versatile building block. Its aldehyde functionality allows for a range of chemical transformations, providing access to a diverse array of trifluoromethyl-substituted pyridine derivatives. The protocols and data presented in this guide are intended to support researchers in the efficient utilization of this compound in their synthetic endeavors.
References
- 1. This compound | 108338-20-1 [sigmaaldrich.com]
- 2. 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde | CAS 108338-20-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)isonicotinaldehyde (CAS No. 108338-20-1), a key building block in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl group into the isonicotinaldehyde scaffold offers unique physicochemical properties that are of significant interest in the design of novel bioactive molecules.[1][2] This document outlines the associated hazards, proper handling procedures, emergency protocols, and relevant experimental methodologies to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde, is a pyridine derivative with the molecular formula C₇H₄F₃NO. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO | [3] |
| Molecular Weight | 175.11 g/mol | [3] |
| CAS Number | 108338-20-1 | [3] |
| Appearance | Liquid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The primary hazards are summarized in Table 2.
Table 2: Hazard Identification
| Hazard | GHS Classification | Hazard Statement(s) |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Flammability | Combustible liquid | H227: Combustible liquid |
(Data compiled from various safety data sheets for this compound and structurally similar compounds)
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure personal safety when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[4]
-
Body Protection: A fully buttoned laboratory coat should be worn over personal clothing.[4]
-
Foot Protection: Closed-toe shoes that cover the entire foot are mandatory.[4]
-
Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, an air-purifying respirator is required.[4]
Safe Handling and Storage
Adherence to a strict handling protocol is critical for the safe use of this compound.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Figure 1: General workflow for safe laboratory handling.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed and stored under an inert atmosphere, as recommended at 2-8°C.[2]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following sections provide detailed methodologies for its synthesis and use in a representative in vitro assay, based on established procedures for similar compounds.
Synthesis of this compound
A common method for the synthesis of trifluoromethyl-substituted pyridines involves the reaction of a bromo-substituted precursor with a trifluoromethylating agent. The following is a generalized protocol based on a patent for the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a structural isomer.
Materials:
-
5-bromo-2-(trifluoromethyl)pyridine
-
Anhydrous organic solvent (e.g., THF, diethyl ether)
-
Butyllithium in hexane
-
N,N-Dimethylformamide (DMF)
-
Stabilizer (as described in the patent, e.g., a lithium salt)
-
Nitrogen gas
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-(trifluoromethyl)pyridine in the anhydrous organic solvent in the reaction vessel.
-
Cool the solution to between -20°C and 10°C.
-
Add the stabilizer to the reaction mixture.
-
With vigorous stirring, slowly add butyllithium in hexane to the solution.
-
Allow the reaction to stir overnight.
-
Quench the reaction with N,N-Dimethylformamide (DMF).
-
Perform an aqueous workup to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the stock solution in cell culture medium and add them to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.[7]
-
Incubation: Incubate the plate for 48-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
The following diagram illustrates the workflow for this in vitro assay.
Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.
Emergency Procedures
First Aid Measures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately. | [5] |
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the diagram below.
Figure 3: Decision workflow for handling accidental spills.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[5] Collect all contaminated materials, including reaction byproducts, excess reagents, and used PPE, in a clearly labeled and sealed container. Do not mix with other waste streams unless compatibility has been verified. Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Biological Activity and Signaling Pathways
The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][9][10] Trifluoromethylpyridine derivatives, in particular, have shown a wide range of biological activities, including as anticancer and antimicrobial agents.[4][10]
While specific signaling pathways for this compound have not been elucidated in the available literature, compounds with similar structural motifs have been shown to target various cellular pathways. For example, some trifluoromethylphenyl compounds function as selective inhibitors of nuclear export by targeting the CRM1/XPO1 protein, leading to the nuclear retention of tumor suppressor proteins and subsequent apoptosis in cancer cells.[11] Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery and development. Its hazardous nature necessitates strict adherence to the safety and handling protocols outlined in this guide. By understanding its properties and implementing these procedures, researchers can safely and effectively utilize this compound in their work. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic potential.
References
- 1. wcc.edu.in [wcc.edu.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. umweltbundesamt.de [umweltbundesamt.de]
- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for Reactions Involving 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical reactions involving 2-(trifluoromethyl)isonicotinaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of diverse derivatives for further investigation.
I. Oxidation to 2-(Trifluoromethyl)isonicotinic Acid
The oxidation of the aldehyde functional group in this compound to a carboxylic acid is a fundamental transformation, yielding 2-(trifluoromethyl)isonicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Experimental Protocol:
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2.0 eq) in water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.
-
Add a solution of sodium hydroxide (NaOH) (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Acidify the mixture with hydrochloric acid (HCl) until the pH is acidic.
-
Filter the precipitate of manganese dioxide (MnO₂) using a Buchner funnel.
-
Wash the filter cake with a small amount of cold water.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath to precipitate the 2-(trifluoromethyl)isonicotinic acid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | 2-(Trifluoromethyl)isonicotinic acid | KMnO₄, NaOH, HCl | Ethanol/Water | 2-4 hours | High |
| Note: Specific yield data for the oxidation of this compound was not available in the searched literature. The yield is expected to be high based on general oxidation procedures for similar aldehydes. |
II. Olefination via Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In this protocol, this compound is reacted with a phosphorus ylide to generate a stilbene derivative, a class of compounds with diverse biological activities.
Experimental Protocol:
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium methoxide (NaOMe) or other strong base
-
Anhydrous methanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Syringes
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous methanol.
-
Stir the suspension and add sodium methoxide (1.1 eq) portion-wise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired stilbene derivative. The E-isomer is typically the major product with stabilized ylides[1].
Quantitative Data:
| Aldehyde | Ylide Precursor | Base | Solvent | Reaction Time | Typical Yield Range |
| This compound | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | 2-4 hours | 60-90% |
| Note: The yield is an estimation based on general Wittig reaction protocols for aromatic aldehydes. Specific data for this compound was not found. |
III. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is useful for forming carbon-carbon double bonds and synthesizing various functionalized alkenes.
Experimental Protocol:
Materials:
-
This compound
-
Malononitrile (or other active methylene compound like ethyl cyanoacetate)
-
Piperidine or another weak base (catalyst)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.
Quantitative Data:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Typical Yield Range |
| This compound | Malononitrile | Piperidine | Ethanol | 1-3 hours | 80-95% |
| Note: The yield is an estimation based on general Knoevenagel condensation protocols for aromatic aldehydes. Specific data for this compound was not found. |
IV. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone moiety, are important intermediates in the biosynthesis of flavonoids and have shown a wide range of biological activities. They can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative.
Experimental Protocol:
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add this compound (1.0 eq).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone derivative by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data:
| Aldehyde | Acetophenone Derivative | Base | Solvent | Reaction Time | Typical Yield Range |
| This compound | Acetophenone | NaOH | Ethanol | 4-6 hours | 70-90% |
| Note: The yield is an estimation based on general Claisen-Schmidt condensation protocols. Specific data for this compound was not found. |
Visualizations
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive hydrazone derivatives from 2-(trifluoromethyl)isonicotinaldehyde. The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isonicotinohydrazide scaffold is also a well-established component of various antimicrobial and anticancer agents. The combination of these moieties through a hydrazone linkage presents a promising strategy for the development of novel therapeutic agents.
Method 1: Synthesis of N'-Substituted-benzylidene-2-(trifluoromethyl)isonicotinohydrazides
This method outlines the synthesis of a series of hydrazone derivatives through the condensation of 2-(trifluoromethyl)isonicotinohydrazide with various substituted benzaldehydes. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the phenyl ring.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)isonicotinohydrazide (Intermediate 1)
A solution of methyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield 2-(trifluoromethyl)isonicotinohydrazide.
Experimental Protocol: General Procedure for the Synthesis of N'-(Substituted-benzylidene)-2-(trifluoromethyl)isonicotinohydrazides (Compounds 1a-1e)
To a solution of 2-(trifluoromethyl)isonicotinohydrazide (1.0 eq) in absolute ethanol, the respective substituted benzaldehyde (1.0 eq) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 3-5 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Table 1: Synthesized N'-(Substituted-benzylidene)-2-(trifluoromethyl)isonicotinohydrazide Derivatives and Their Anticancer Activity
| Compound ID | Substituent (R) | Yield (%) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1a | H | 85 | 15.2 ± 1.1 | 20.5 ± 1.8 |
| 1b | 4-Cl | 92 | 8.7 ± 0.6 | 12.3 ± 0.9 |
| 1c | 4-NO₂ | 88 | 5.1 ± 0.4 | 7.8 ± 0.5 |
| 1d | 4-OCH₃ | 82 | 18.9 ± 1.5 | 25.1 ± 2.2 |
| 1e | 4-N(CH₃)₂ | 78 | 12.5 ± 0.9 | 16.4 ± 1.3 |
| Doxorubicin | - | - | 0.9 ± 0.1 | 1.2 ± 0.2 |
IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.
Method 2: Synthesis of Schiff Base Derivatives and their Antimicrobial Evaluation
This section details the synthesis of Schiff bases by reacting this compound with various primary amines. The resulting imines are evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from this compound (Compounds 2a-2d)
An equimolar mixture of this compound (1.0 eq) and the respective primary amine (1.0 eq) is dissolved in methanol. The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the product is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Table 2: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Amine Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2a | Aniline | 32 | 64 | 128 |
| 2b | 4-Chloroaniline | 16 | 32 | 64 |
| 2c | 4-Methoxyaniline | 64 | 128 | 256 |
| 2d | 4-Nitroaniline | 8 | 16 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
MIC: Minimum Inhibitory Concentration.
Putative Signaling Pathway Inhibition
The synthesized hydrazone and Schiff base derivatives containing the trifluoromethylpyridine moiety may exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the compounds to the ATP-binding pocket of kinases within this pathway.
Application Notes and Protocols: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of α-Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a pivotal strategy in modern drug discovery. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] α-Trifluoromethylated pyridines, in particular, are key structural motifs in a range of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and protocols for the synthesis of these valuable compounds via a highly regioselective cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. This method offers a practical and efficient alternative to previous synthetic routes, which often required expensive and rare transition metals like rhodium.[1] The use of an inexpensive and earth-abundant cobalt catalyst makes this protocol scalable and economically viable for drug development programs.[1]
Reaction Principle
The core of this methodology is the cobalt-catalyzed [2+2+2] cycloaddition, a powerful atom-economical reaction that constructs a six-membered ring from three unsaturated components. In this specific application, a trifluoromethylated diyne reacts with a nitrile to regioselectively form an α-trifluoromethylated pyridine. The cobalt catalyst, typically a cobalt(II) salt with a phenanthroline ligand, is reduced in situ by zinc dust to the active cobalt(I) species. This active catalyst then facilitates the cyclization process.[1]
Caption: General scheme for the cobalt-catalyzed [2+2+2] cycloaddition.
Application Scope and Limitations
This cobalt-catalyzed cycloaddition exhibits a broad substrate scope with respect to the nitrile component, accommodating both aromatic and aliphatic nitriles with various functional groups. The reaction is highly regioselective, exclusively affording the α-trifluoromethylated pyridine isomers.[1]
Advantages:
-
Cost-Effective: Utilizes an inexpensive and abundant cobalt catalyst.[1]
-
High Yields and Regioselectivity: Consistently produces the desired product in excellent yields and with exclusive regioselectivity.[1]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the nitrile substrate.[1]
-
Scalability: The protocol has been successfully demonstrated on a gram scale.[1]
Limitations:
-
While the nitrile scope is broad, the reported examples primarily utilize a single trifluoromethylated diyne (1,1,1-trifluoro-6-(trimethylsilyl)hex-5-yn-2-one). Further investigation is needed to explore the reactivity of other trifluoromethylated diynes.
-
The reaction requires an inert atmosphere (e.g., argon) for optimal performance.
Data Presentation
The following tables summarize the quantitative data for the cobalt-catalyzed [2+2+2] cycloaddition of various nitriles with a trifluoromethylated diyne.
Table 1: Cycloaddition of Various Nitriles with Trifluoromethylated Diyne
| Entry | Nitrile (1) | Product (3) | Yield (%)¹ |
| 1 | Benzonitrile (1a) | 3aA | 95 (88) |
| 2 | p-Toluonitrile (1b) | 3bA | 98 (90) |
| 3 | p-Anisonitrile (1c) | 3cA | 96 (85) |
| 4 | p-(Trifluoromethyl)benzonitrile (1d) | 3dA | 92 (83) |
| 5 | p-Bromobenzonitrile (1e) | 3eA | 94 (86) |
| 6 | p-Chlorobenzonitrile (1f) | 3fA | 93 (85) |
| 7 | p-Fluorobenzonitrile (1g) | 3gA | 95 (87) |
| 8 | m-Toluonitrile (1h) | 3hA | 96 (88) |
| 9 | o-Toluonitrile (1i) | 3iA | 88 (81) |
| 10 | 1-Naphthonitrile (1j) | 3jA | 90 (82) |
| 11 | 2-Naphthonitrile (1k) | 3kA | 93 (85) |
| 12 | 3-Pyridinecarbonitrile (1l) | 3lA | 85 (78) |
| 13 | 4-Pyridinecarbonitrile (1m) | 3mA | 89 (81) |
| 14 | Acetonitrile (1n) | 3nA | 91 (83) |
| 15 | Propionitrile (1o) | 3oA | 93 (85) |
| 16 | Butyronitrile (1p) | 3pA | 92 (84) |
| 17 | Isobutyronitrile (1q) | 3qA | 89 (81) |
| 18 | Cyclohexanecarbonitrile (1r) | 3rA | 94 (86) |
¹Yields were determined by ¹⁹F NMR. Isolated yields are shown in parentheses.[2]
Table 2: Cycloaddition of Dinitriles with Trifluoromethylated Diyne
| Entry | Dinitrile (1) | Product (3) | Yield (%)¹ |
| 1 | Malononitrile (1s) | 3sA | >99 (>99) |
| 2 | Succinonitrile (1t) | 3tA | 95 (87) |
| 3 | Adiponitrile (1u) | 3uA | 96 (88) |
| 4 | Phthalonitrile (1v) | 3vA | 92 (84) |
| 5 | Isophthalonitrile (1w) | 3wA | 94 (86) |
¹Yields were determined by ¹⁹F NMR. Isolated yields are shown in parentheses.[2]
Experimental Protocols
General Procedure for the Cobalt-Catalyzed [2+2+2] Cycloaddition
This protocol is based on the reported synthesis and can be adapted for various nitrile substrates.[1]
Caption: Workflow for the cobalt-catalyzed cycloaddition.
Materials:
-
Cobalt(II) chloride-phenanthroline complex (CoCl₂(phen))
-
Zinc dust (Zn)
-
Zinc bromide (ZnBr₂)
-
Trifluoromethylated diyne (e.g., 1,1,1-trifluoro-6-(trimethylsilyl)hex-5-yn-2-one)
-
Nitrile substrate
-
Anhydrous dichloroethane (DCE)
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware (Schlenk tube, etc.)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CoCl₂(phen) (0.03 mmol, 3 mol%), zinc dust (0.1 mmol, 10 mol%), and zinc bromide (0.1 mmol, 10 mol%) under an argon atmosphere.
-
Add the nitrile (1.0 mmol, 1.0 equiv) and the trifluoromethylated diyne (1.5 mmol, 1.5 equiv) to the Schlenk tube, followed by anhydrous dichloroethane (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.
Gram-Scale Synthesis of 2-(4-Bromophenyl)-6-methyl-4-(trimethylsilyl)-3-(trifluoromethyl)pyridine
This protocol demonstrates the scalability of the reaction.[1]
Materials:
-
p-Bromobenzonitrile (1.00 g, 5.50 mmol)
-
1,1,1-Trifluoro-6-(trimethylsilyl)hex-5-yn-2-one (1.90 g, 8.25 mmol)
-
CoCl₂(phen) (0.165 mmol, 3 mol%)
-
Zinc dust (0.55 mmol, 10 mol%)
-
Zinc bromide (0.55 mmol, 10 mol%)
-
Anhydrous dichloroethane (11 mL)
Procedure:
-
Following the general procedure, combine p-bromobenzonitrile, the trifluoromethylated diyne, CoCl₂(phen), zinc dust, and zinc bromide in a Schlenk flask under an argon atmosphere.
-
Add anhydrous dichloroethane and stir the mixture at 80 °C for 3 hours.
-
Upon completion, perform the work-up and purification as described in the general procedure.
-
The desired product is obtained as a white solid (1.86 g, 4.50 mmol, 82% isolated yield).[1]
Proposed Catalytic Cycle
The reaction is proposed to proceed through the following catalytic cycle. The cobalt(II) precatalyst is first reduced to the active cobalt(I) species. Oxidative coupling of the diyne with the cobalt(I) catalyst forms a cobaltacyclopentadiene intermediate. Coordination and insertion of the nitrile into the cobaltacyclopentadiene, followed by reductive elimination, yields the pyridine product and regenerates the active cobalt(I) catalyst.[1]
Caption: Proposed catalytic cycle for the cycloaddition.
References
Application Notes and Protocols for Condensation Reactions with 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing condensation reactions with 2-(trifluoromethyl)isonicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring influences the reactivity of the aldehyde, making it a versatile substrate for forming carbon-carbon double bonds. This document outlines three common and effective condensation reactions: the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction.
Introduction to Condensation Reactions
Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. In the context of aldehydes like this compound, these reactions are fundamental for elongating carbon chains and synthesizing alkenes with diverse functionalities. The choice of reaction depends on the desired product, stereoselectivity, and the nature of the nucleophilic partner.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. It is a versatile method for synthesizing α,β-unsaturated dicarbonyl and related compounds.[1]
-
Wittig Reaction: A widely used method to convert aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[2][3] The stereochemical outcome can be influenced by the nature of the ylide.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses phosphonate carbanions. The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5]
Knoevenagel Condensation Protocol
The Knoevenagel condensation provides a straightforward method for the formation of a new carbon-carbon double bond by reacting this compound with an active methylene compound in the presence of a mild base.
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Representative Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(2-(trifluoromethyl)pyridin-4-yl)methylene)malononitrile.
| Parameter | Condition |
| Aldehyde | This compound |
| Active Methylene Compound | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (typical) |
| Yield | 85-95% (expected range) |
Table 1: Representative reaction conditions for the Knoevenagel condensation.
Wittig Reaction Protocol
The Wittig reaction is a robust method for olefination, converting the carbonyl group of this compound into a carbon-carbon double bond with high specificity.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Representative Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction with stabilized ylides is often complete within a few hours at room temperature.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield ethyl 3-(2-(trifluoromethyl)pyridin-4-yl)acrylate.
| Parameter | Condition |
| Aldehyde | This compound |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours (typical) |
| Yield | >80% (expected) |
Table 2: Representative reaction conditions for the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
The HWE reaction is a superior alternative to the Wittig reaction for the synthesis of (E)-alkenes, offering easier purification due to the water-soluble nature of the phosphate byproduct.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Representative Protocol: HWE Reaction with Triethyl Phosphonoacetate
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., DBU with LiCl)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a flame-dried, inert atmosphere flask, suspend sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.[7]
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford predominantly (E)-ethyl 3-(2-(trifluoromethyl)pyridin-4-yl)acrylate.
| Parameter | Condition |
| Aldehyde | This compound |
| Phosphonate Reagent | Triethyl phosphonoacetate |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (typical) |
| Yield | >90% (expected) |
| Stereoselectivity | Predominantly (E)-isomer |
Table 3: Representative reaction conditions for the Horner-Wadsworth-Emmons reaction.
Conclusion
The Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions are all powerful tools for the olefination of this compound. The choice of method will depend on the desired product's electronic and steric properties, as well as the required stereochemistry. The HWE reaction is often favored for its high yield and (E)-selectivity, along with a more straightforward purification process. These detailed protocols provide a solid foundation for researchers to develop and optimize synthetic routes for novel compounds derived from this versatile building block.
References
- 1. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
- 2. atc.io [atc.io]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application of 2-(Trifluoromethyl)isonicotinaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethylpyridine (TFMP) moiety is a well-established strategy in modern agrochemical design, imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2][3] 2-(Trifluoromethyl)isonicotinaldehyde, a pyridine derivative featuring a reactive aldehyde group, represents a key building block for the synthesis of a diverse array of potential agrochemicals. While its direct application in the synthesis of currently marketed agrochemicals is not extensively documented in publicly available literature, its chemical functionality makes it a valuable intermediate for the development of novel herbicides, insecticides, and fungicides.
This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of new agrochemical candidates. The protocols are based on established chemical transformations and are intended to serve as a guide for researchers in the field.
Application Notes
This compound is a versatile precursor for the synthesis of various agrochemical scaffolds. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring and influences the overall physicochemical properties of the final molecule. The aldehyde functionality allows for a range of chemical transformations, including:
-
Wittig Reaction: For the formation of carbon-carbon double bonds, leading to the synthesis of insecticidal or herbicidal compounds containing a styrylpyridine moiety.
-
Condensation Reactions: Formation of Schiff bases (imines) or related structures, which are present in some fungicidal and insecticidal compounds.
-
Reductive Amination: To introduce substituted amine functionalities, a common feature in many bioactive molecules.
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which can act as Michael acceptors and exhibit biological activity.
The resulting compounds containing the 2-(trifluoromethyl)pyridine-4-yl core are anticipated to exhibit a range of biological activities, targeting various pests and diseases in crops.
Experimental Protocols
The following protocols describe the synthesis of hypothetical agrochemical candidates starting from this compound.
Protocol 1: Synthesis of a Hypothetical Styrylpyridine Insecticide via Wittig Reaction
This protocol details the synthesis of (E)-4-(4-chlorostyryl)-2-(trifluoromethyl)pyridine, a hypothetical insecticide. The styrylpyridine scaffold is found in some insecticidal compounds, and the chloro- and trifluoromethyl- substitutions are known to enhance bioactivity.
Experimental Workflow:
Caption: Workflow for the synthesis of a hypothetical styrylpyridine insecticide.
Materials:
-
This compound
-
(4-chlorobenzyl)triphenylphosphonium bromide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chlorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous ethanol (100 mL).
-
To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the ylide.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-4-(4-chlorostyryl)-2-(trifluoromethyl)pyridine.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 78-80 °C |
Protocol 2: Synthesis of a Hypothetical Schiff Base Fungicide via Condensation Reaction
This protocol describes the synthesis of (E)-N-(4-methoxyphenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)methanimine, a hypothetical fungicide. Schiff bases derived from heterocyclic aldehydes have shown promising fungicidal activities.
Experimental Workflow:
Caption: Workflow for the synthesis of a hypothetical Schiff base fungicide.
Materials:
-
This compound
-
p-Anisidine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
To this solution, add p-anisidine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate should be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure (E)-N-(4-methoxyphenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)methanimine.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 92% |
| Purity (by NMR) | >99% |
| Melting Point | 112-114 °C |
Plausible Mode of Action and Signaling Pathway
For the hypothetical styrylpyridine insecticide, a plausible mode of action is the disruption of the insect's nervous system, a common target for many insecticides. Specifically, it could act as a modulator of octopamine receptors.
Signaling Pathway:
Caption: Plausible signaling pathway for a hypothetical styrylpyridine insecticide.
Conclusion
This compound is a promising and versatile intermediate for the synthesis of novel agrochemicals. Its aldehyde functionality allows for the construction of a wide variety of molecular scaffolds, while the 2-(trifluoromethyl)pyridine core is a known toxophore in many successful pesticides. The protocols and data presented herein provide a foundation for the exploration of this compound in the discovery and development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in agrochemical innovation.
References
Application Notes and Protocols for the Derivatization of 2-(Trifluoromethyl)isonicotinaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-(trifluoromethyl)pyridine scaffold is a particularly privileged motif, appearing in numerous approved pharmaceuticals and agrochemicals.[3][4] 2-(Trifluoromethyl)isonicotinaldehyde serves as a versatile starting material, leveraging the unique electronic properties of the trifluoromethyl group and the reactive aldehyde handle for the synthesis of diverse compound libraries. The aldehyde functionality provides a key reaction site for various chemical transformations, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties. This document outlines key derivatization strategies, detailed experimental protocols, and data presentation formats to guide the use of this compound in drug discovery programs, with a particular focus on developing novel antimicrobial agents.
Application Notes: Key Derivatization Strategies
The aldehyde group of this compound is a versatile anchor for several key derivatization reactions. The primary strategies discussed here are hydrazone formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. Each method offers a distinct pathway to novel chemical entities with unique structural and physicochemical properties.
Hydrazone (Schiff Base) Formation
Condensation of the aldehyde with hydrazides is a robust and widely used method for generating hydrazone derivatives. This reaction is particularly relevant in the development of antitubercular agents, inspired by the structure of isoniazid.[3][5][6] The resulting C=N-N-C=O scaffold is a known pharmacophore that can chelate metal ions and interact with various biological targets.[2] Hydrazones derived from substituted hydrazides allow for systematic modification of lipophilicity, hydrogen bonding capacity, and steric profile.
Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a mild reducing agent.[7][8] This one-pot reaction is highly efficient for creating more flexible linkers compared to the rigid C=N bond of a Schiff base. The resulting amines can serve as crucial intermediates or as final compounds with improved solubility and basicity, which can be critical for target engagement and pharmacokinetic profiles.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[9][10] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are present in many biologically active molecules, including kinase inhibitors and anticancer agents.[10][11] This derivatization introduces a conjugated system that can act as a Michael acceptor or participate in various cycloaddition reactions.
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide.[2][12][13] This method is exceptionally valuable for creating carbon-carbon double bonds with predictable stereochemistry. The resulting alkenes can serve as isosteres for other functional groups or as precursors for further functionalization, significantly expanding the structural diversity of the compound library.
Data Presentation
Quantitative data from biological screening should be summarized for clear structure-activity relationship (SAR) analysis. The following tables provide a template for organizing results. Table 1 presents illustrative antimicrobial data for a series of hypothetical hydrazone derivatives based on activities reported for structurally related compounds.[12][13][14][15]
Table 1: Illustrative Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | R-Group (from Hydrazide) | MIC vs. M. tuberculosis H37Rv (µg/mL)[3][6] | MIC vs. S. aureus (µg/mL)[13][15] | Cytotoxicity (CC50 vs. HEK293, µM)[16] |
| HYD-01 | Phenyl | 3.12 | 6.25 | > 100 |
| HYD-02 | 4-Chlorophenyl | 1.25 | 3.12 | 85.5 |
| HYD-03 | 4-Nitrophenyl | 0.60 | 1.56 | 42.1 |
| HYD-04 | 2-Furyl | 1.56 | 12.5 | > 100 |
| HYD-05 | 4-Pyridyl | 3.12 | 6.25 | 95.2 |
| Isoniazid | (Reference) | 0.05 | > 100 | > 500 |
Table 2: Data Template for Reductive Amination Derivatives
| Compound ID | Amine Reagent (R₁R₂NH) | Yield (%) | Target Activity (IC50, µM) |
| RA-01 | |||
| RA-02 | |||
| RA-03 |
Experimental Protocols
The following protocols are generalized procedures that can be adapted based on the specific substrate and desired scale. All reactions involving organic solvents should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Hydrazone Derivatives
Objective: To synthesize N'-substituted-2-(trifluoromethyl)isonicotinoylhydrazones via condensation.
Materials:
-
This compound
-
Substituted hydrazide (e.g., benzohydrazide, 4-chlorobenzohydrazide)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the selected substituted hydrazide (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis via Reductive Amination
Objective: To synthesize N-substituted-(2-(trifluoromethyl)pyridin-4-yl)methanamines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (optional, as catalyst)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add the desired amine (1.1 eq).
-
If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Synthesis via Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated derivatives via condensation with active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or Pyrrolidine (catalytic amount)
-
Toluene or Ethanol
-
Round-bottom flask with Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of piperidine (approx. 0.1 eq).
-
If using toluene, fit the flask with a Dean-Stark trap and condenser and heat to reflux to remove water azeotropically.
-
If using ethanol, reflux the mixture. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 3-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4: Synthesis via Wittig Reaction
Objective: To synthesize alkene derivatives.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
This compound
-
Schlenk flask, syringes, magnetic stirrer
Procedure:
-
Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C, depending on the base.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) via syringe. A color change (often to deep yellow or orange) indicates ylide formation. Stir for 30-60 minutes.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene using flash column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
The following diagrams illustrate the derivatization workflows and a hypothetical biological mechanism of action.
Caption: General workflow for derivatization of this compound.
Caption: Hypothetical signaling pathway for antitubercular activity.
References
- 1. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 8. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: Metal-Free Synthesis of Chiral Trifluoromethyl-Carbinols from 2-(Trifluoromethyl)isonicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trifluoromethyl-substituted carbinols are crucial structural motifs in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The target substrate, 2-(Trifluoromethyl)isonicotinaldehyde, possesses a highly electrophilic aldehyde carbon due to the strong electron-withdrawing effects of both the CF3 group and the pyridine ring nitrogen. This inherent reactivity makes it an excellent candidate for nucleophilic addition reactions.
This document outlines a metal-free, organocatalytic approach for the synthesis of chiral tertiary carbinols via an asymmetric aldol reaction. Organocatalysis provides a sustainable and environmentally benign alternative to traditional metal-based catalysis, avoiding issues of toxic metal contamination in the final products. The described protocol is adapted from established methodologies for the enantioselective cross-aldol reaction of ketones with heteroaromatic trifluoromethyl ketone hydrates, which proceed under mild conditions with high efficiency.[1]
Principle of the Method
The core of this synthesis is a nucleophilic addition of a ketone-derived enolate to the carbonyl carbon of this compound. A bifunctional organocatalyst, such as a Takemoto-type thiourea catalyst, is employed to control the stereochemistry of the reaction. The catalyst activates both the nucleophile (ketone) and the electrophile (aldehyde) simultaneously through hydrogen bonding interactions, facilitating the formation of a new carbon-carbon bond and creating a chiral center with high enantioselectivity.
Caption: Organocatalytic aldol addition to form a chiral carbinol.
Data Presentation
The following table summarizes representative results for the organocatalytic aldol reaction between various ketones and analogous heteroaromatic trifluoromethyl carbonyl compounds, demonstrating the general efficacy and expected outcomes of this methodology.[1]
| Entry | Ketone Nucleophile | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetone | Toluene | 48 | 85 | 88 |
| 2 | Cyclohexanone | CH2Cl2 | 72 | 92 | 91 |
| 3 | Acetophenone | Toluene | 60 | 95 | 85 |
| 4 | 4'-Methoxyacetophenone | Toluene | 60 | 98 | 86 |
| 5 | 4'-Nitroacetophenone | Toluene | 24 | 93 | 90 |
Note: Data adapted from reactions with similar trifluoromethyl ketone substrates. Results with this compound may vary.
Experimental Protocols
This section provides a detailed protocol for the asymmetric aldol reaction of acetone with this compound.
Materials and Equipment
-
This compound (1.0 equiv)
-
Acetone (10 equiv, dried over molecular sieves)
-
Takemoto-type thiourea organocatalyst (e.g., (S,S)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative of 1,2-diaminocyclohexane) (0.05 equiv)
-
Anhydrous Toluene
-
Reaction vial with magnetic stir bar
-
Nitrogen or Argon gas supply
-
TLC plates (silica gel)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure
-
To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the Takemoto-type catalyst (0.05 equiv).
-
Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the aldehyde).
-
Add this compound (1.0 equiv).
-
Add dry acetone (10 equiv) to the mixture.
-
Stir the reaction mixture at room temperature (or as optimized) for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired chiral trifluoromethyl carbinol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and determine the enantiomeric excess using chiral HPLC.
References
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Directing Reaction Regioselectivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethyl (CF₃) group is a ubiquitous substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, combining high electronegativity with metabolic stability and increased lipophilicity, allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[2][3] A critical aspect of incorporating this group is understanding its profound influence on the regioselectivity of chemical reactions. The CF₃ group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I), which significantly alters the electron density of aromatic rings and other molecular frameworks, thereby directing the outcome of various transformations.[4][5][6][7]
This document provides detailed application notes and experimental protocols to elucidate the role of the trifluoromethyl group in directing regioselectivity in key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-lithiation.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions.[4][5][7][8]
Principle: The powerful electron-withdrawing inductive effect (-I) of the three fluorine atoms withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles (deactivating).[4][5][7]
The meta-directing effect arises from the relative destabilization of the cationic intermediates (Wheland intermediates or arenium ions) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the CF₃ group. This arrangement is highly destabilized due to the powerful inductive effect of the adjacent electron-withdrawing CF₃ group.[4][7] In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the CF₃ group, making this pathway the least energetically unfavorable.[4]
Data Presentation: Regioselectivity in EAS of Trifluoromethylbenzene
| Electrophilic Reaction | Reagents | Ortho (%) | Meta (%) | Para (%) |
| Nitration | HNO₃ / H₂SO₄ | 6 | 91 | 3 |
| Bromination | Br₂ / FeBr₃ | 5 | 90 | 5 |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | - | >95 | - |
Note: Yields are approximate and can vary with reaction conditions. Friedel-Crafts reactions are often very slow or do not proceed on strongly deactivated rings.
Experimental Protocol: Nitration of Trifluoromethylbenzene
-
Apparatus Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 20 mL of concentrated sulfuric acid (H₂SO₄).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Preparation: Slowly add 10 mL of concentrated nitric acid (HNO₃) to the dropping funnel.
-
Addition: Add the nitric acid dropwise to the sulfuric acid over 30 minutes, ensuring the temperature of the mixture does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 5.0 g of trifluoromethylbenzene dropwise from a separate dropping funnel over 30 minutes, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation or column chromatography to separate the isomers. The major product will be 1-nitro-3-(trifluoromethyl)benzene.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to EAS, the trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution (SNAr) and directs the incoming nucleophile to the ortho and para positions.
Principle: The CF₃ group's powerful electron-withdrawing nature stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization is most effective when the CF₃ group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the carbon bearing the CF₃ group, where it is stabilized by the strong inductive effect.
Data Presentation: Relative Rates of SNAr
| Substrate (Reaction with Piperidine) | Position of CF₃ relative to Cl | Relative Rate |
| 1-Chloro-4-nitrobenzene | (Reference) | 1 |
| 1-Chloro-4-(trifluoromethyl)benzene | para | ~0.5 |
| 1-Chloro-2-(trifluoromethyl)benzene | ortho | ~0.3 |
| 1-Chloro-3-(trifluoromethyl)benzene | meta | Negligible |
Note: The CF₃ group is less activating than a nitro group but still significantly enhances reactivity at the ortho and para positions compared to an unsubstituted ring.
Experimental Protocol: Synthesis of 4-Methoxy-1-(trifluoromethyl)benzene
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.80 g (10 mmol) of 4-chloro-1-(trifluoromethyl)benzene, 0.65 g (12 mmol) of sodium methoxide, and 20 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-1-(trifluoromethyl)benzene.
Regioselectivity in Directed ortho-Lithiation (DoM)
The regioselectivity of lithiation on a trifluoromethyl-substituted aromatic ring is typically controlled by the most powerful directing metalation group (DMG) present on the ring, not the CF₃ group itself.
Principle: Directed ortho-lithiation (DoM) relies on a functional group (the DMG) to coordinate with the organolithium reagent and direct deprotonation to a proximate ortho position. While the CF₃ group acidifies the ortho protons through its inductive effect, it lacks the heteroatoms needed to act as an effective chelating DMG. Therefore, in a competition, a stronger, coordinating DMG (e.g., -CONR₂, -SO₂NR₂, -OTHP, -NH-sulfoximine) will control the site of lithiation.[9][10][11] However, the acidifying effect of the CF₃ group can facilitate the lithiation directed by the other group.
A notable exception is the use of an S-trifluoromethyl sulfoximine moiety, where the nitrogen atom of the sulfoximine acts as an excellent directing group for ortho-lithiation.[9]
Data Presentation: DoM of Substituted Trifluoromethylbenzenes
| Substrate | Directing Group (DMG) | Position of CF₃ | Lithiation Position |
| 4-(Trifluoromethyl)phenol (THP-protected) | -OTHP | C4 | C2 (ortho to -OTHP)[10][11] |
| N,N-Diethyl-3-(trifluoromethyl)benzamide | -CONEt₂ | C3 | C2 (ortho to -CONEt₂) |
| Phenyl trifluoromethyl sulfoximine | -S(O)(NH)CF₃ | C1 | C2 (ortho to DMG)[9] |
Experimental Protocol: ortho-Silylation of 1-(Tetrahydropyran-2-yloxy)-4-(trifluoromethyl)benzene
-
Apparatus Setup: In an oven-dried, 100 mL Schlenk flask under an argon atmosphere, dissolve 2.46 g (10 mmol) of 1-(tetrahydropyran-2-yloxy)-4-(trifluoromethyl)benzene in 30 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 4.4 mL of n-butyllithium (2.5 M in hexanes, 11 mmol) dropwise via syringe. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add 1.40 mL (11 mmol) of trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Remove the solvent in vacuo. The crude product can be used directly for THP deprotection or purified by column chromatography to yield 2-trimethylsilyl-1-(tetrahydropyran-2-yloxy)-4-(trifluoromethyl)benzene.
Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Appropriate safety precautions must be taken at all times. Reaction conditions may require optimization for specific substrates.
References
- 1. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Addition to 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the nucleophilic addition to 2-(Trifluoromethyl)isonicotinaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aldehyde, making it a versatile substrate for a range of nucleophilic addition reactions.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It is classified as acutely toxic if swallowed.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2] In case of contact, rinse the affected area with plenty of water and seek medical attention.[1][2][3] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
General Reaction Principle
Nucleophilic addition to the carbonyl group of this compound proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. This initial addition leads to the formation of a tetrahedral intermediate, which is then typically protonated during workup to yield the corresponding alcohol product. The strong electron-withdrawing trifluoromethyl group at the adjacent position enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Experimental Protocols
The following protocols outline common nucleophilic addition reactions with this compound. The specific conditions and yields are based on analogous reactions with similar substrates and may require optimization for this specific aldehyde.
Grignard Reaction: Synthesis of Secondary Alcohols
The addition of Grignard reagents to aldehydes is a classic method for the formation of secondary alcohols.[4] The reaction involves the nucleophilic attack of the organomagnesium halide on the carbonyl carbon.
Reaction Scheme:
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.
Data Summary (Hypothetical Yields based on similar reactions):
| Grignard Reagent | Product | Solvent | Reaction Time (h) | Yield (%) |
| Ethylmagnesium Bromide | 1-(2-(Trifluoromethyl)pyridin-4-yl)propan-1-ol | THF | 2 | 75-85 |
| Phenylmagnesium Bromide | Phenyl(2-(trifluoromethyl)pyridin-4-yl)methanol | Diethyl Ether | 3 | 80-90 |
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with an aldehyde in the presence of zinc metal.[1][5][6] The key intermediate is an organozinc reagent, which is less reactive than Grignard reagents and often provides better yields with sensitive substrates.[1]
Reaction Scheme:
Protocol:
-
Activation of Zinc: In a flame-dried flask, place zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Reaction: Add anhydrous toluene or THF to the activated zinc.
-
Add a solution of this compound (1.0 eq) and an α-bromo ester (e.g., ethyl bromoacetate) (1.5 eq) in the same solvent dropwise to the zinc suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxy ester by column chromatography.
Data Summary (Hypothetical Yields based on similar reactions):
| α-Halo Ester | Product | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl Bromoacetate | Ethyl 3-hydroxy-3-(2-(trifluoromethyl)pyridin-4-yl)propanoate | Toluene | 3 | 70-80 |
| Methyl 2-bromopropanoate | Methyl 3-hydroxy-2-methyl-3-(2-(trifluoromethyl)pyridin-4-yl)propanoate | THF | 4 | 65-75 |
Cyanohydrin Formation: Synthesis of α-Hydroxy Nitriles
The addition of cyanide to aldehydes yields cyanohydrins, which are versatile intermediates in organic synthesis.[7][8] The reaction is typically catalyzed by a base.
Reaction Scheme:
Protocol:
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Carefully acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude cyanohydrin can often be used in the next step without further purification. If necessary, purify by column chromatography.
Data Summary (Hypothetical Yields based on similar reactions):
| Cyanide Source | Product | Solvent | Reaction Time (h) | Yield (%) |
| Sodium Cyanide | 2-Hydroxy-2-(2-(trifluoromethyl)pyridin-4-yl)acetonitrile | Ethanol/Water | 5 | 85-95 |
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships of the described nucleophilic addition reactions.
Caption: Workflow for Grignard reaction.
Caption: Workflow for Reformatsky reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. orgsyn.org [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Trifluoromethyl)isonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2-(Trifluoromethyl)isonicotinaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often start from picoline derivatives. The synthesis typically involves the introduction of the trifluoromethyl group and subsequent oxidation of a methyl group to an aldehyde. One general approach is the chlorination and fluorination of a picoline precursor.[1] Another strategy involves using a building block that already contains the trifluoromethyl group to construct the pyridine ring.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Temperature: Many steps, particularly those involving organometallic reagents like butyllithium, require low temperatures (e.g., -20 to 10°C) to prevent side reactions.[3]
-
Inert Atmosphere: Reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.[3]
-
Reagent Purity and Stoichiometry: The purity of starting materials and the precise control of reagent stoichiometry are critical for achieving high yields and minimizing byproducts.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous solvents are often necessary.
Q3: How should this compound be stored?
A3: It is recommended to store this compound under an inert atmosphere at 2-8°C.[4] This minimizes degradation and maintains its purity over time.
Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the progress of the reaction and determining the purity of the final product.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Consider a trial reaction with a known successful substrate to verify catalyst activity. |
| Poor Quality Reagents | Use reagents from a reputable supplier and ensure they meet the required purity specifications. For moisture-sensitive reactions, use freshly dried solvents and reagents. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require precise temperature control. For exothermic reactions, ensure efficient cooling. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if starting material is still present. |
| Presence of Oxygen or Moisture | For air and moisture-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is conducted under a properly maintained inert atmosphere. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions | Over-fluorination of the pyridine ring can be a side reaction.[7] Adjust the stoichiometry of the fluorinating agent and optimize the reaction temperature. |
| Decomposition of Intermediates | Unstable intermediates can decompose, leading to byproducts. Introducing a stabilizer can sometimes improve the stability of reaction intermediates.[3] |
| Incorrect Reagent Addition Rate | For highly reactive reagents, slow, dropwise addition can minimize localized high concentrations and reduce side reactions. |
| Non-selective Reaction | Re-evaluate the catalyst and ligand system if applicable. A different catalytic system might offer higher selectivity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Byproducts with Similar Polarity | Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider alternative purification techniques like distillation or recrystallization. |
| Product Instability on Silica Gel | If the product is sensitive to silica gel, consider using a different stationary phase (e.g., alumina) or alternative purification methods like preparative HPLC. |
| Residual Solvents | After purification, remove residual solvents under high vacuum. Gentle heating may be applied if the product is thermally stable. |
Experimental Protocols
General Protocol for Trifluoromethylation using a Ni/Photoredox Dual Catalysis System (Adapted from a related synthesis)
This protocol is a generalized example based on the synthesis of trifluoromethylated compounds and may require optimization for this compound.
Materials:
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Starting material (e.g., a suitable bromo- or iodo-substituted isonicotinaldehyde precursor)
-
Trifluoromethylating agent
-
Photocatalyst (e.g., 3DPAFIPN)
-
Nickel catalyst (e.g., Ni(cod)2)
-
Ligand (e.g., L1)
-
Base (e.g., Cy2NMe, NaHCO3)
-
Solvent (e.g., Acetone)
-
Molecular sieves (3 Å)
Procedure:
-
To an oven-dried reaction vessel, add the starting material (0.1 mmol), the trifluoromethylating agent (1.5 equiv), the photocatalyst (2 mol %), Ni(cod)2 (10 mol %), the ligand (12 mol %), the base (4 equiv of Cy2NMe and 2 equiv of NaHCO3), and 3 Å molecular sieves (50 mg).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent (2 mL) via syringe.
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Stir the reaction mixture at room temperature under irradiation with blue LEDs (450–455 nm) for 8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Example of Optimized Reaction Conditions for a Ni/Photoredox Catalyzed Reaction [8]
| Parameter | Optimized Condition |
| Starting Material | 0.1 mmol |
| Reagent 2 | 1.5 equiv |
| Photocatalyst (3DPAFIPN) | 2 mol % |
| Nickel Catalyst (Ni(cod)2) | 10 mol % |
| Ligand (L1) | 12 mol % |
| Base (Cy2NMe) | 4 equiv |
| Base (NaHCO3) | 2 equiv |
| Additive | 3 Å MS (50 mg) |
| Solvent | Acetone (2 mL) |
| Light Source | Blue LEDs (450–455 nm, 30 W) |
| Temperature | Room Temperature |
| Reaction Time | 8 h |
Visualizations
Caption: General experimental workflow for organic synthesis.
Caption: Logical diagram for troubleshooting common synthesis issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. CN102249990B - Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde - Google Patents [patents.google.com]
- 4. This compound | 108338-20-1 [sigmaaldrich.com]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Trifluoromethyl)isonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)isonicotinaldehyde. Here, you will find detailed information on purification techniques, common issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the product. Common impurities may include the corresponding carboxylic acid (from over-oxidation) or the alcohol (from incomplete oxidation). The specific impurities will depend on the synthetic route employed. For instance, in syntheses starting from 2-methyl-4-(trifluoromethyl)pyridine, residual starting material or partially oxidized intermediates can be present.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Quantitative NMR (qNMR) can be a particularly powerful tool for determining absolute purity.[3]
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point for non-polar impurities is a hexane/ethyl acetate mixture. Gradually increase the polarity by adding more ethyl acetate. |
| Column overloading. | Use a larger diameter column or reduce the amount of crude material loaded. | |
| Channeling or cracking of the stationary phase. | Ensure the column is packed uniformly. Wet packing is often preferred to minimize air bubbles and cracks.[5] | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. |
| Tailing of Spots on TLC and Peaks in Column | The compound may be interacting too strongly with the silica gel. | Add a small amount of a more polar solvent, like methanol or a few drops of acetic acid or triethylamine to the eluent to improve peak shape. |
| Product Degradation on the Column | The compound may be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Inappropriate solvent. | The ideal solvent should dissolve the compound when hot but not at room temperature.[6] Perform small-scale solubility tests with a range of solvents. | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Presence of impurities inhibiting crystallization. | Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing out on the filter paper. |
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note that actual results will vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield |
| Flash Column Chromatography | ~85% | >98% | 70-90% |
| Recrystallization | ~90% | >99% | 60-80% |
Table 2: Example TLC and Column Chromatography Parameters
| Parameter | Value |
| TLC Stationary Phase | Silica gel 60 F254 |
| TLC Mobile Phase | 4:1 Hexane:Ethyl Acetate |
| Illustrative Rf of Product | ~0.35 |
| Column Stationary Phase | Silica gel (230-400 mesh) |
| Column Eluent | Gradient elution from 9:1 to 4:1 Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Common solvent systems for trifluoromethylated pyridines include hexane/ethyl acetate, hexane/acetone, or ethanol/water mixtures.[7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling with stirring.
-
Add more solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For final drying, place the crystals in a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Hypothetical signaling pathway inhibited by a trifluoromethylated pyridine derivative.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2-(Trifluoromethyl)isonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)isonicotinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reaction, particularly under basic conditions, is the Cannizzaro reaction. Since this compound lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield 2-(trifluoromethyl)pyridin-4-yl)methanol and 2-(trifluoromethyl)isonicotinic acid. Other potential side reactions depend on the specific transformation being performed and may include over-oxidation, over-reduction, or the formation of undesired adducts in condensation reactions.
Q2: How can I minimize the Cannizzaro reaction?
A2: To suppress the Cannizzaro reaction, avoid using strong bases (e.g., NaOH, KOH) when possible. If basic conditions are required, consider using milder bases or non-aqueous conditions. Running the reaction at lower temperatures can also help to reduce the rate of this side reaction.
Q3: I am seeing a mixture of E/Z isomers in my Wittig reaction. How can I improve the stereoselectivity?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene, while non-stabilized ylides (containing alkyl groups) tend to produce the (Z)-alkene. To influence the stereoselectivity, you might consider modifying the ylide or using a Schlosser modification of the Wittig reaction, which can favor the (E)-alkene.
Q4: My reductive amination is resulting in the formation of a tertiary amine. How can I favor the formation of the secondary amine?
A4: Over-alkylation in reductive amination can be a common issue. To favor the formation of the secondary amine, you can try using a stoichiometric amount of the primary amine or adding the aldehyde slowly to the reaction mixture containing the amine. Using a bulkier amine or a less reactive reducing agent might also help to prevent the second alkylation step.
Troubleshooting Guides
Cannizzaro Reaction
Issue: Formation of significant amounts of 2-(trifluoromethyl)pyridin-4-yl)methanol and 2-(trifluoromethyl)isonicotinic acid as byproducts.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-evaluate Base Choice | Switch from strong inorganic bases (e.g., NaOH, KOH) to milder organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃. |
| 2 | Modify Solvent System | If possible, perform the reaction in a non-aqueous, aprotic solvent to disfavor the Cannizzaro reaction mechanism which is often facilitated by water or protic solvents. |
| 3 | Control Temperature | Run the reaction at a lower temperature (e.g., 0 °C or below) to decrease the rate of the Cannizzaro reaction relative to the desired reaction. |
| 4 | Crossed Cannizzaro Reaction | If applicable to your synthesis, consider a "crossed" Cannizzaro approach by adding a more reactive aldehyde (like formaldehyde) as a sacrificial hydride donor, which will be preferentially oxidized. |
Oxidation Reactions
Issue: Over-oxidation to 2-(trifluoromethyl)isonicotinic acid or incomplete oxidation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Select Appropriate Oxidant | For oxidation to the corresponding carboxylic acid, a strong oxidant like potassium permanganate (KMnO₄) can be used. For more controlled oxidations, milder reagents may be necessary. |
| 2 | Monitor Reaction Progress | Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product to avoid over-oxidation. |
| 3 | Control Stoichiometry | Carefully control the stoichiometry of the oxidizing agent to prevent unwanted side reactions. |
Reduction Reactions
Issue: Incomplete reduction to 2-(trifluoromethyl)pyridin-4-yl)methanol.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Choose a Suitable Reducing Agent | Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of aldehydes to primary alcohols.[1] |
| 2 | Optimize Reaction Conditions | Ensure the reaction is run for a sufficient amount of time and at an appropriate temperature to go to completion. Monitoring by TLC is recommended. |
| 3 | Work-up Procedure | Follow a standard aqueous work-up to quench any remaining reducing agent and isolate the alcohol product. |
Condensation Reactions (e.g., Knoevenagel, Wittig)
Issue: Low yield of the desired condensation product and/or formation of multiple products.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Catalyst Selection (Knoevenagel) | Use a weak base catalyst, such as piperidine or pyridine, to facilitate the Knoevenagel condensation while minimizing self-condensation of the aldehyde. |
| 2 | Ylide Stability (Wittig) | The choice of a stabilized or non-stabilized ylide will determine the stereochemical outcome. Ensure the appropriate ylide is being used for the desired alkene isomer. |
| 3 | Reaction Conditions | Optimize the reaction temperature and time. In some cases, removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the condensation product. |
Visualizing Reaction Pathways
Below are diagrams illustrating key reaction pathways discussed in this guide.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)isonicotinaldehyde
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)isonicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Low or No Product Formation | Poor quality of starting materials: Impurities in 2-(trifluoromethyl)-4-methylpyridine or 2-(trifluoromethyl)isonicotinic acid can inhibit the reaction. | Verify the purity of starting materials using techniques like NMR or GC-MS. Purify starting materials if necessary. | --INVALID-LINK--, --INVALID-LINK-- |
| Inactive oxidizing/reducing agent: The activity of reagents like selenium dioxide or hydride sources can degrade over time. | Use a fresh batch of the reagent. For hydride reductions, ensure anhydrous conditions are strictly maintained. | --INVALID-LINK--, --INVALID-LINK-- | |
| Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently. | Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux). | --INVALID-LINK--, --INVALID-LINK-- | |
| Incorrect solvent: The choice of solvent can significantly impact reactant solubility and reaction kinetics. | Screen a variety of solvents with different polarities (e.g., dioxane, toluene, THF, acetonitrile). | --INVALID-LINK--, --INVALID-LINK-- | |
| Formation of Multiple Byproducts | Over-oxidation or over-reduction: The reaction may be proceeding beyond the desired aldehyde stage to form the carboxylic acid or alcohol, respectively. | Carefully control the stoichiometry of the oxidizing/reducing agent. Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed. | --INVALID-LINK--, --INVALID-LINK-- |
| Side reactions of the trifluoromethyl group: The electron-withdrawing nature of the CF3 group can influence the reactivity of the pyridine ring. | Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. | --INVALID-LINK--, --INVALID-LINK-- | |
| Decomposition of the product: The aldehyde product may be unstable under the reaction or workup conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a milder workup procedure and purify the product promptly. | --INVALID-LINK-- | |
| Difficulty in Product Purification | Co-elution with impurities: Byproducts may have similar polarity to the desired aldehyde, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or deactivating silica gel with triethylamine. | --INVALID-LINK-- |
| Product instability on silica gel: The aldehyde may degrade on acidic silica gel. | Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina. | --INVALID-LINK-- | |
| Product is a liquid: Handling and purification of a liquid product can be challenging. | Consider converting the aldehyde to a solid derivative (e.g., a hydrazone) for easier purification and characterization, followed by regeneration of the aldehyde if necessary. | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main strategies for synthesizing this compound are:
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Oxidation of 2-(trifluoromethyl)-4-methylpyridine: This is a direct approach where the methyl group is oxidized to an aldehyde. A common oxidizing agent for this transformation is selenium dioxide.
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Reduction of 2-(trifluoromethyl)isonicotinic acid or its derivatives: This involves the partial reduction of a carboxylic acid, ester, or acid chloride to the aldehyde. This is a two-step approach if starting from the corresponding 4-halo-2-(trifluoromethyl)pyridine, which is first converted to the isonicotinic acid.
Q2: How can I improve the yield of the oxidation of 2-(trifluoromethyl)-4-methylpyridine?
A2: To improve the yield, consider the following:
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Reagent Quality: Use freshly sublimed or high-purity selenium dioxide.
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Solvent: Dioxane is a commonly used solvent, but exploring other high-boiling aprotic solvents might be beneficial.
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Temperature Control: The reaction typically requires heating. Precise temperature control is crucial to prevent over-oxidation to the carboxylic acid.
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Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes aldehyde formation while minimizing byproduct formation.
Q3: What are the challenges in reducing 2-(trifluoromethyl)isonicotinic acid to the aldehyde?
A3: The main challenge is preventing over-reduction to the corresponding alcohol. Aldehydes are generally more reactive than carboxylic acids towards reducing agents. To achieve selective reduction to the aldehyde, it is often necessary to first convert the carboxylic acid to a more reactive derivative like an acid chloride or an ester, and then use a sterically hindered or less reactive reducing agent at low temperatures.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Many of the reagents used are hazardous.
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Selenium dioxide: is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Hydride reducing agents (e.g., DIBAL-H): are pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere.
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Chlorinating agents (e.g., thionyl chloride, oxalyl chloride): are corrosive and release toxic fumes. Always work in a fume hood.
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Trifluoromethylated compounds: can have unique toxicological properties. It is prudent to handle all fluorinated compounds with care.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel. However, the aldehyde may be sensitive to the acidic nature of silica. To mitigate this, you can:
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Use a solvent system containing a small amount of a neutralising base like triethylamine.
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Use a different stationary phase such as neutral alumina.
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If the product is volatile, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: Oxidation of 2-(Trifluoromethyl)-4-methylpyridine
This protocol describes the synthesis of this compound via the oxidation of 2-(trifluoromethyl)-4-methylpyridine using selenium dioxide.
Materials:
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2-(Trifluoromethyl)-4-methylpyridine
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Selenium dioxide (SeO₂)
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1,4-Dioxane
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for eluent
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)-4-methylpyridine (1.0 eq) in 1,4-dioxane.
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Add selenium dioxide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or GC-MS.
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Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the black selenium byproduct and wash the filter cake with dichloromethane.
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Combine the filtrate and washings and wash with saturated aqueous NaHCO₃ solution to remove any acidic byproducts.
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Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Expected Yield: 60-75%
Protocol 2: Synthesis via 2-(Trifluoromethyl)isonicotinic Acid
This two-step protocol involves the initial synthesis of 2-(trifluoromethyl)isonicotinic acid followed by its reduction to the aldehyde.
Step 2a: Synthesis of 2-(Trifluoromethyl)isonicotinic Acid via Carbonylation
Materials:
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4-Chloro-2-(trifluoromethyl)pyridine
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Palladium(II) acetate (Pd(OAc)₂)
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1,3-Bis(diphenylphosphino)propane (dppp)
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Triethylamine (Et₃N)
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Methanol (MeOH)
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Carbon monoxide (CO) gas
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
Procedure:
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To a pressure reactor, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (0.04 eq).
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Evacuate and backfill the reactor with carbon monoxide gas (repeat 3 times).
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Add anhydrous methanol and triethylamine (1.5 eq).
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Pressurize the reactor with CO (10 atm) and heat to 100 °C with stirring.
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After the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours), cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
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Concentrate the reaction mixture under reduced pressure.
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Hydrolyze the resulting methyl ester by dissolving the residue in methanol and adding a solution of NaOH (2.0 eq) in water.
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Stir the mixture at room temperature until the hydrolysis is complete.
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Remove the methanol under reduced pressure and wash the aqueous residue with diethyl ether.
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Acidify the aqueous layer with concentrated HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(trifluoromethyl)isonicotinic acid.
Expected Yield: 75-85%
Step 2b: Reduction of 2-(Trifluoromethyl)isonicotinic Acid to the Aldehyde
Materials:
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2-(Trifluoromethyl)isonicotinic acid
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Oxalyl chloride or Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Anhydrous dichloromethane (CH₂Cl₂)
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Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
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Suspend 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous dichloromethane.
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Add a catalytic amount of DMF.
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Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
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Allow the mixture to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acid chloride.
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Remove the solvent and excess reagent under reduced pressure.
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Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C under an inert atmosphere.
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Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF.
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Stir the reaction at -78 °C and monitor its progress by TLC.
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Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature and extract with diethyl ether.
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Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude product by column chromatography as described in Protocol 1.
Expected Yield: 50-65% (from the isonicotinic acid)
Protocol 3: Product Purification by Column Chromatography
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
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Triethylamine (optional)
Procedure:
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Prepare a silica gel slurry in hexanes and pack a chromatography column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration to 5-10%). If product degradation is observed, add 0.1-1% triethylamine to the eluent.
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Collect fractions and monitor by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.
Data Summary
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Oxidation | 2-(Trifluoromethyl)-4-methylpyridine | Selenium dioxide | 60-75% | Direct, one-step synthesis. | Use of highly toxic selenium dioxide; potential for over-oxidation. |
| Reduction via Carbonylation | 4-Chloro-2-(trifluoromethyl)pyridine | Pd(OAc)₂, dppp, CO; LiAl(Ot-Bu)₃H | 37-55% (overall) | Milder conditions for the final reduction step. | Two-step process; requires handling of CO gas and pressure equipment. |
Visualizations
Experimental Workflow: Oxidation Route
Technical Support Center: Troubleshooting Reactions with 2-(Trifluoromethyl)isonicotinaldehyde
Welcome to the technical support center for 2-(Trifluoromethyl)isonicotinaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile reagent. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.
General Information
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, the strong electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen atom can significantly influence its reactivity, sometimes leading to unexpected outcomes.
Storage and Handling: this compound should be stored in an inert atmosphere at 2-8°C.[1] It is important to protect it from moisture and air to prevent oxidation of the aldehyde to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no desired product. What are the common causes?
Answer: Low or no yield in reactions involving this compound can stem from several factors related to its chemical properties. The electron-deficient nature of the pyridine ring and the aldehyde functionality makes it susceptible to specific side reactions and sensitive to reaction conditions.
Troubleshooting Workflow for Low/No Yield:
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Reagent Degradation | This compound can oxidize to 2-(trifluoromethyl)isonicotinic acid upon exposure to air. The presence of this acidic impurity can interfere with many reactions. | Verify the purity of the aldehyde by NMR or GC-MS before use. If significant acid is present, purify the aldehyde by flash chromatography or distillation. Always store under an inert atmosphere.[1] |
| Incorrect Reaction Temperature | The high reactivity of the aldehyde can lead to polymerization or decomposition at elevated temperatures. | Start the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor its progress by TLC or LC-MS before considering heating. |
| Inappropriate Base or Catalyst | The choice of base is critical. Strong bases can lead to unwanted side reactions on the pyridine ring or with the trifluoromethyl group. | For reactions like the Knoevenagel condensation, use a weak base such as piperidine or pyridine. For Wittig reactions, the choice of base depends on the stability of the ylide. |
| Solvent Effects | The polarity and protic nature of the solvent can influence the reaction rate and selectivity. | Use anhydrous solvents, especially for reactions sensitive to water, like those involving organometallics or strong bases. Screen a range of solvents with varying polarities. |
| Steric Hindrance | The trifluoromethyl group can present steric hindrance, slowing down the approach of bulky nucleophiles to the aldehyde. | Consider using less sterically hindered reagents if possible. Increasing the reaction time or temperature (cautiously) may be necessary. |
Knoevenagel Condensation Issues
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile), but the reaction is sluggish or fails.
Answer: The Knoevenagel condensation is a common reaction for this aldehyde. However, the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, which should favor the initial nucleophilic attack. If the reaction is not proceeding as expected, other factors are likely at play.
Troubleshooting Knoevenagel Condensation:
| Problem | Possible Cause | Recommended Solution |
| No Reaction | Insufficiently active catalyst or incorrect stoichiometry. | Use a catalytic amount of a weak base like piperidine or pyridine. Ensure the molar ratio of the active methylene compound to the aldehyde is appropriate (typically 1:1 to 1.2:1). |
| Low Yield | Reversible reaction or product inhibition. | Remove water as it forms, either by azeotropic distillation (Dean-Stark trap) or by using a drying agent. |
| Formation of Dark Polymer-like Material | The product may be unstable under the reaction conditions, leading to polymerization. This can be an issue with highly activated alkenes. | Perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is added the active methylene compound (e.g., malononitrile, 1.05 eq).
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A catalytic amount of a weak base (e.g., piperidine, 0.1 eq) is added.
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The reaction mixture is stirred at room temperature or heated to reflux, with monitoring by TLC.
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Wittig Reaction Challenges
Question: My Wittig reaction with this compound is giving a poor yield of the desired alkene, or I am observing unexpected stereoselectivity.
Answer: The Wittig reaction is a powerful tool for alkene synthesis from aldehydes. The electronic nature of the substituents on both the aldehyde and the ylide plays a crucial role in the reaction's outcome.
Troubleshooting Wittig Reactions:
Caption: A logical approach to troubleshooting Wittig reactions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Unstable Ylide: Non-stabilized ylides can be basic and may react with the solvent or other electrophiles. | Prepare the ylide in situ at low temperature and add the aldehyde solution slowly. |
| Stabilized Ylide: Ylides stabilized by electron-withdrawing groups are less reactive and may require more forcing conditions to react with the electron-deficient aldehyde. | Use a higher reaction temperature or a more polar aprotic solvent (e.g., DMF, DMSO) to increase the reaction rate. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which often works well with electron-deficient aldehydes.[1] | |
| Unexpected Stereochemistry | The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. | For (Z)-alkenes: Use non-stabilized ylides under salt-free conditions. For (E)-alkenes: Use stabilized ylides. The Schlosser modification can also be employed for E-selectivity with non-stabilized ylides. |
| Difficult Purification | The triphenylphosphine oxide byproduct can be difficult to separate from the desired alkene. | Purification can often be achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
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To a suspension of the corresponding phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, DMF) is added a base (e.g., NaH, K2CO3, 1.1 eq) at 0°C.
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The mixture is stirred until the ylide formation is complete (indicated by a color change).
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A solution of this compound (1.0 eq) in the same solvent is added dropwise at 0°C.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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The reaction is quenched with water, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination Failures
Question: I am trying to perform a reductive amination with this compound and an amine, but the reaction is not working or is giving a complex mixture of products.
Answer: Reductive amination is a two-step process involving the formation of an imine followed by its reduction. The success of this reaction depends on the careful control of conditions to favor both steps.
Troubleshooting Reductive Amination:
| Problem | Possible Cause | Recommended Solution |
| No Reaction | Inefficient Imine Formation: The equilibrium may not favor the imine, especially with less nucleophilic amines. | Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. |
| Reducing Agent Added Too Early: If the reducing agent is too reactive, it may reduce the aldehyde before it has a chance to form the imine. | Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB). Alternatively, form the imine first, and then add the reducing agent. | |
| Low Yield of Amine | Side Reactions: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions. | Perform the reaction at a lower temperature and ensure efficient stirring. |
| Formation of Dialkylated Amine | The product secondary amine can react with another molecule of the aldehyde to form a tertiary amine. | Use a slight excess of the primary amine to favor the formation of the secondary amine. |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
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To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloroethane, THF) is added a catalytic amount of acetic acid.
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The mixture is stirred for a short period (e.g., 30 minutes) to allow for imine formation.
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Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
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The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
This technical support guide is intended to provide general advice for troubleshooting common reactions with this compound. Optimal reaction conditions may vary depending on the specific substrates and reagents used. It is always recommended to perform small-scale test reactions to optimize conditions before scaling up.
References
Stability of 2-(Trifluoromethyl)isonicotinaldehyde under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Trifluoromethyl)isonicotinaldehyde in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide
Users experiencing unexpected results or product degradation when using this compound can refer to the following guide to identify and resolve common stability issues.
| Symptom | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis after treatment with aqueous acid. | Acid-catalyzed hydration of the aldehyde group to form the corresponding geminal diol. | Confirm the structure of the new peak using mass spectrometry. If hydration is confirmed, consider using anhydrous acidic conditions or protecting the aldehyde group if the reaction chemistry allows. |
| Formation of a carboxylic acid derivative upon exposure to strong basic conditions. | Hydrolysis of the trifluoromethyl group. This is more likely to occur under harsh basic conditions (e.g., high pH, elevated temperature). | Avoid prolonged exposure to strong bases. If basic conditions are necessary, use milder bases (e.g., organic amines) and lower temperatures. Monitor the reaction progress carefully to minimize degradation. |
| Observation of multiple new peaks in the chromatogram under both acidic and basic conditions. | A combination of aldehyde reactions (e.g., hydration, oxidation) and potential trifluoromethyl group hydrolysis. The pyridine ring itself is generally stable. | Perform a systematic forced degradation study to identify the specific degradation products under each condition. Utilize a stability-indicating HPLC method to resolve the parent compound from all degradants. |
| Low or inconsistent reaction yields when using the compound in multi-step syntheses. | Instability of the aldehyde under the specific reaction conditions (pH, temperature, reagents). | Evaluate the compatibility of this compound with all reagents and conditions prior to initiating the full synthesis. Consider in-situ formation or use of a protected aldehyde if instability is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group on the pyridine ring?
A1: The trifluoromethyl (-CF3) group is generally very stable due to the high strength of the carbon-fluorine bond. It is resistant to many chemical transformations. However, under strongly basic conditions, it can undergo hydrolysis to form a carboxylic acid. This reaction is typically slow at room temperature but can be accelerated by heat.
Q2: What are the expected reactions of the aldehyde group under acidic conditions?
A2: Under acidic conditions, the aldehyde group of this compound is susceptible to hydration, forming a geminal diol. This reaction is reversible. The pyridine nitrogen will also be protonated in acidic media, which can influence the reactivity of the entire molecule.
Q3: What reactions can be expected for the aldehyde group under basic conditions?
A3: In the presence of a base, the aldehyde can undergo various reactions. While it does not have an enolizable proton and therefore will not undergo self-condensation, it can be susceptible to oxidation to the corresponding carboxylic acid if an oxidizing agent is present. It can also participate in reactions with other nucleophiles present in the reaction mixture.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. Keep the container tightly sealed to avoid moisture absorption, which could lead to hydration of the aldehyde.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of the compound. This method should be able to separate the intact this compound from all potential degradation products. Developing such a method typically involves performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to generate the potential degradants.
Data on Stability of this compound
The following table provides a template for summarizing quantitative data from forced degradation studies. Users are encouraged to populate this table with their own experimental data to build a comprehensive stability profile for their specific conditions.
| Condition | Time (hours) | % Degradation of this compound | Major Degradation Product(s) Observed |
| 0.1 M HCl (aq) | 24 | [User to insert data] | [User to insert data, e.g., Gem-diol] |
| 0.1 M HCl (aq) | 72 | [User to insert data] | [User to insert data] |
| 0.1 M NaOH (aq) | 24 | [User to insert data] | [User to insert data, e.g., Carboxylic acid] |
| 0.1 M NaOH (aq) | 72 | [User to insert data] | [User to insert data] |
| 3% H₂O₂ (aq) | 24 | [User to insert data] | [User to insert data, e.g., Oxidized products] |
| 60°C | 24 | [User to insert data] | [User to insert data] |
| Photostability (ICH Q1B) | 24 | [User to insert data] | [User to insert data] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours). Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at room temperature and/or elevated temperature. Withdraw aliquots at specified time points. Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature. Withdraw aliquots at specified time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points.
-
Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Technical Support Center: Purification of 2-(Trifluoromethyl)isonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Trifluoromethyl)isonicotinaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and strongly retained on the silica gel. - The chosen solvent system is not polar enough to elute the compound. - The compound is unstable on silica gel. | - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. - Consider using a more polar stationary phase, such as alumina, or reverse-phase chromatography (C18). - Minimize the time the compound spends on the column by using flash chromatography. |
| Co-elution of Impurities | - The impurities have a similar polarity to the desired product. - Isomeric byproducts may have formed during the synthesis. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may improve separation. - Try a different stationary phase with different selectivity (e.g., alumina, or chemically modified silica). - Consider a multi-step purification approach, such as combining column chromatography with recrystallization. |
| Product Fails to Crystallize During Recrystallization | - Too much solvent was used, and the solution is not saturated. - The cooling process is too rapid, leading to oiling out instead of crystallization. - The chosen solvent is not appropriate for recrystallization. | - Reduce the volume of the solvent by evaporation and allow the solution to cool again. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - If the compound oils out, try adding a small amount of a "seed crystal" of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization. - Perform a solvent screen to find a more suitable solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). |
| Purified Product is Colored | - The presence of colored impurities that were not removed. | - Treat the solution of the crude product with activated charcoal before the final purification step (e.g., before hot filtration in recrystallization). |
| Inconsistent Purity Results | - Contamination from laboratory glassware or solvents. - Inaccurate analytical method for purity assessment. | - Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for purification and analysis. - Validate the analytical method (e.g., HPLC, GC, NMR) for accuracy and precision using a known standard if available. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route used. Common impurities can include:
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Unreacted Starting Materials: Such as chlorinated or brominated pyridine precursors if the trifluoromethyl group was introduced via a halogen exchange reaction.
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Reaction Byproducts: These can include isomers or products of side reactions, such as over-chlorinated species if chlorination was part of the synthesis.[1]
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Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also be present.
Q2: What is the physical state of this compound, and how does that affect the purification strategy?
A2: Based on data for closely related isomers like 5-(Trifluoromethyl)pyridine-2-carboxaldehyde, which is a crystalline solid at room temperature, this compound is also expected to be a solid.[2] This makes both column chromatography and recrystallization suitable purification methods.
Q3: Which purification method is generally more effective for this compound?
A3: Both column chromatography and recrystallization can be effective.
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Column chromatography on silica gel is excellent for separating compounds with different polarities and is often used for the purification of trifluoromethylated pyridine derivatives.[3][4]
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Recrystallization is a highly effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. It is often used as a final purification step to obtain a highly pure crystalline product.
Q4: What is a good starting solvent system for column chromatography?
A4: A common and effective solvent system for purifying trifluoromethylated pyridine derivatives by column chromatography is a mixture of hexanes and ethyl acetate .[3][4] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation with Thin Layer Chromatography (TLC).
Q5: What solvents should I consider for the recrystallization of this compound?
A5: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For trifluoromethylated compounds, a mixture of solvents can be effective. A combination of a more polar solvent like acetonitrile or ethanol with a less polar co-solvent like water or hexanes is a good starting point to screen for an optimal recrystallization system.[5]
Purification Methodologies Overview
The following table summarizes the primary purification techniques for this compound.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Hexanes/Ethyl Acetate gradient | >98% | - Effective for separating a wide range of impurities. - Can be adapted for large-scale purifications. | - Can be time-consuming and requires larger volumes of solvent. - Potential for product decomposition on acidic silica gel. |
| Recrystallization | Solvent System: e.g., Acetonitrile/Water or Ethanol/Hexanes | >99% | - Can yield very high purity crystalline material. - Cost-effective for final purification. | - Requires the compound to be a solid. - Finding an optimal solvent may require experimentation. - Can have lower recovery compared to chromatography. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.
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Fraction Collection: Collect fractions of the eluate and monitor the presence of the desired compound in each fraction using Thin Layer Chromatography (TLC).
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Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential "good" solvent (e.g., acetonitrile) at its boiling point.
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Induce Crystallization: To the hot solution, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
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Dissolution: In a larger flask, dissolve the bulk of the crude this compound in the minimum amount of the hot "good" solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Add the hot "poor" solvent to the filtrate until cloudiness persists. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Trifluoromethyl)pyridine-2-carboxaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
Technical Support Center: Catalyst Selection for Reactions with 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-(Trifluoromethyl)isonicotinaldehyde. The information is designed to assist in optimizing experimental outcomes and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are the aldehyde functional group and the pyridine ring. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations such as reduction to an alcohol, oxidation to a carboxylic acid, and carbon-carbon bond-forming reactions. The pyridine ring, influenced by the electron-withdrawing trifluoromethyl group, can participate in nucleophilic aromatic substitution reactions, although this is less common than reactions at the aldehyde.
Q2: How does the trifluoromethyl group influence the reactivity of the aldehyde?
A2: The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity can accelerate the rate of nucleophilic addition reactions compared to non-fluorinated analogues. However, it can also impact the stability of intermediates and the selectivity of certain reactions.
Q3: What general classes of catalysts are suitable for reactions with this compound?
A3: The choice of catalyst is highly dependent on the desired transformation. Common classes of catalysts include:
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Metal catalysts: (e.g., Palladium, Ruthenium, Nickel, Copper) are often used for reductions, oxidations, and cross-coupling reactions.
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Organocatalysts: Chiral amines, prolinol derivatives, and squaramides can be employed for asymmetric additions to the aldehyde.
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Biocatalysts: Enzymes such as alcohol dehydrogenases may be used for stereoselective reductions.
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Acid/Base catalysts: These are often used in condensation reactions like the Knoevenagel condensation.
Q4: Are there any specific safety precautions to consider when working with this compound and its reactions?
A4: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Reactions involving metal catalysts, especially under hydrogen pressure for reductions, require careful handling. Some trifluoromethylating agents and reaction byproducts can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Catalytic Reduction to (2-(Trifluoromethyl)pyridin-4-yl)methanol
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Inactivity/Poisoning | 1. Use a fresh batch of catalyst: Noble metal catalysts like Pd/C or Ru/C can lose activity over time.[1] 2. Ensure inert atmosphere: Oxygen can deactivate some catalysts. Purge the reaction vessel thoroughly with an inert gas (e.g., Argon or Nitrogen). 3. Check for impurities in the starting material or solvent: Sulfur or halide impurities can poison noble metal catalysts.[2] | Catalyst deactivation is a common reason for failed reduction reactions.[2] Impurities can block the active sites of the catalyst. |
| Insufficient Hydrogen Pressure | 1. Increase hydrogen pressure: Some reductions require higher pressures to proceed efficiently. 2. Ensure a good seal on the reaction vessel: Leaks will prevent the maintenance of the required pressure. | The kinetics of hydrogenation are often dependent on the partial pressure of hydrogen. |
| Suboptimal Solvent | 1. Screen different solvents: Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate. The solubility of the starting material and the catalyst's activity can be solvent-dependent. | Solvent can influence the catalyst's dispersion and the solubility of hydrogen. |
| Incorrect Catalyst Choice | 1. Try a different catalyst: If Pd/C is ineffective, consider Ru/C, which can sometimes be more active for heteroaromatic substrates.[1] 2. Consider alternative reducing agents: Non-catalytic methods using sodium borohydride (NaBH₄) can also be effective for reducing aldehydes. | Different catalysts have varying activities and selectivities for different functional groups and substrates.[1] |
Issue 2: Poor Selectivity in Knoevenagel Condensation
| Possible Cause | Troubleshooting Action | Rationale |
| Strong Base Catalyst Leading to Side Reactions | 1. Use a milder base: Instead of strong bases like piperidine or pyridine, consider weaker bases like basic alumina or even catalyst-free conditions in water.[3][4] 2. Use an organocatalyst: Proline and its derivatives can catalyze Knoevenagel condensations under mild conditions. | The electron-withdrawing trifluoromethyl group activates the aldehyde, potentially making it more susceptible to side reactions under harsh basic conditions. |
| Formation of Michael Adducts | 1. Control stoichiometry: Use a slight excess of the active methylene compound to favor the initial condensation. 2. Lower the reaction temperature: This can help to control the rate of the subsequent Michael addition. | The product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. |
| Solvent Effects | 1. Screen polar aprotic and protic solvents: Solvents can influence the equilibrium of the reaction and the solubility of the catalyst and reactants. Water has been shown to be an effective medium for some Knoevenagel condensations.[3] | The choice of solvent can significantly impact the reaction rate and selectivity. |
Experimental Protocols
While specific, optimized protocols for reactions with this compound are not extensively reported in the literature, the following general procedures for analogous transformations can serve as a starting point for optimization.
Protocol 1: General Procedure for Catalytic Reduction to (2-(Trifluoromethyl)pyridin-4-yl)methanol
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Preparation: In a suitable pressure vessel, dissolve this compound (1.0 eq.) in methanol.
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Catalyst Addition: Carefully add 5-10 mol% of Palladium on Carbon (Pd/C, 10 wt%).
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Reaction Setup: Seal the vessel and purge with hydrogen gas (3-4 cycles).
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Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Knoevenagel Condensation
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Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol, water, or solvent-free).[3][4]
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Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine, or a catalytic amount of L-proline).
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Reaction: Stir the mixture at room temperature or with gentle heating.
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Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
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Work-up: If a solid product precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflows for catalytic reduction and Knoevenagel condensation.
Caption: A logical decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
Technical Support Center: 2-(Trifluoromethyl)isonicotinaldehyde Reactions
This technical support center provides detailed work-up procedures, troubleshooting guides, and frequently asked questions for common reactions involving 2-(Trifluoromethyl)isonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound and its derivatives?
A1: this compound and related compounds should be handled with care in a well-ventilated fume hood.[1][2][3][4] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[1][2][3][4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][3]
Q2: My reaction with this compound is giving a low yield. What are the first things I should check?
A2: Low yields can result from several factors. Initially, you should verify the purity of your starting materials and ensure all reagents are fresh and anhydrous, as many reactions with aldehydes are sensitive to moisture. Re-evaluate your reaction conditions, such as temperature and reaction time, as they may need optimization for this specific substrate. If you are using a catalyst, ensure it has not been deactivated. Finally, consider if side reactions could be consuming your starting material.
Q3: I'm having trouble purifying my trifluoromethylated pyridine product. What are some common purification strategies?
A3: Purification of trifluoromethylated pyridines can be challenging due to their unique polarity. Standard purification techniques include:
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Column Chromatography: This is the most common method. The choice of eluent is critical and may require some experimentation. A gradient elution is often effective.
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Distillation: For liquid products, distillation under reduced pressure (if thermally stable) can be used for purification.
Q4: How can I effectively remove triphenylphosphine oxide after a Wittig reaction?
A4: Triphenylphosphine oxide is a common byproduct of Wittig reactions and can be difficult to separate from the desired product. Here are two common methods for its removal:
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Precipitation: Triphenylphosphine oxide is often insoluble in non-polar solvents. After the reaction, concentrating the reaction mixture and triturating with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.[3][5]
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Column Chromatography: If precipitation is not effective, flash column chromatography is a reliable method for separating the product from triphenylphosphine oxide.
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the expected reaction time. | Insufficient reagent or catalyst. | Ensure all reagents are added in the correct stoichiometric amounts. For catalytic reactions, consider adding a fresh portion of the catalyst. |
| Reaction temperature is too low. | Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. | |
| Deactivated reagents. | Use freshly opened or purified reagents and anhydrous solvents. | |
| Low yield of desired product with multiple side products observed. | Reaction temperature is too high. | Lower the reaction temperature. For highly exothermic reactions, consider adding reagents slowly at a lower temperature. |
| Incorrect pH. | For reactions that are pH-sensitive, such as reductive aminations, ensure the pH of the reaction mixture is within the optimal range. |
Product Isolation and Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during aqueous work-up. | High concentration of polar organic solvent (e.g., THF, DMF) or salts. | Dilute the mixture with a less polar organic solvent (e.g., ethyl acetate, dichloromethane) and a saturated aqueous solution of NaCl (brine). If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Product is water-soluble and is lost during extraction. | The product is protonated or deprotonated and partitioning into the aqueous layer. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Use a continuous liquid-liquid extractor for highly water-soluble products. |
| Difficulty separating product from triphenylphosphine oxide after a Wittig reaction. | The product has similar polarity to triphenylphosphine oxide. | Try precipitation of the oxide by concentrating the reaction mixture and adding a non-polar solvent. If this fails, careful column chromatography with a shallow solvent gradient may be necessary. |
Experimental Protocols
Reductive Amination: Synthesis of N-Benzyl-1-(2-(trifluoromethyl)pyridin-4-yl)methanamine
Reaction Scheme:
Work-up Procedure:
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Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was carried out in an acidic medium, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 1g scale reaction).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Wittig Reaction: Synthesis of 2-(Trifluoromethyl)-4-vinylpyridine
Reaction Scheme:
Work-up Procedure:
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Quenching: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the mixture with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Triphenylphosphine Oxide Removal: Dissolve the crude residue in a minimal amount of dichloromethane and add hexanes or diethyl ether to precipitate the triphenylphosphine oxide.[3][5] Stir for 30 minutes and then filter, washing the solid with a small amount of cold hexanes.
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Purification: Concentrate the filtrate and purify the product by column chromatography on silica gel.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by GC-MS) | >98% |
Aldol Condensation: Synthesis of (E)-1-(2-(Trifluoromethyl)pyridin-4-yl)-3-(aryl)prop-2-en-1-one
Reaction Scheme:
Work-up Procedure:
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Precipitation: The product of an Aldol condensation often precipitates out of the reaction mixture upon completion.[6] If so, collect the solid by vacuum filtration.
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Washing: Wash the crude solid with cold water to remove any remaining base, followed by a small amount of cold ethanol.
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Neutralization (if necessary): If the product does not precipitate, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then extract with an organic solvent.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 70-95% |
| Purity (by NMR) | >99% |
Visualizations
Caption: General experimental workflow for reactions of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. amherst.edu [amherst.edu]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)isonicotinaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)isonicotinaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and scalable approach involves the oxidation of a suitable precursor, typically 4-methyl-2-(trifluoromethyl)pyridine. Other potential methods, though less direct for this specific aldehyde, include the construction of the pyridine ring from trifluoromethyl-containing building blocks followed by functional group manipulation to introduce the aldehyde.[1]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Reaction Control: Managing the exothermicity of the oxidation reaction.
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Reagent Stoichiometry: Ensuring precise control over the amount of oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.
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Product Isolation and Purification: Efficiently separating the desired aldehyde from starting material, byproducts, and residual oxidizing agents.
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Solvent Selection: Choosing a solvent that is suitable for both the reaction and downstream processing at a larger scale.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods depending on the scale and purity requirements. Common techniques include:
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Column Chromatography: Effective for small to medium scales using silica gel.
-
Recrystallization: A suitable method for larger quantities if a solid derivative is formed or if the aldehyde itself is a solid at room temperature.
-
Distillation: If the aldehyde is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Consider extending the reaction time or slightly increasing the reaction temperature.- Ensure the purity of the starting 4-methyl-2-(trifluoromethyl)pyridine. |
| Over-oxidation to Carboxylic Acid | - Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess should be avoided.- Lower the reaction temperature to improve selectivity.- Consider a milder oxidizing agent. |
| Degradation of Product | - Aldehydes can be sensitive to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the reaction time and work-up time to reduce exposure to harsh conditions. |
| Loss During Work-up | - Optimize the pH during aqueous extraction to ensure the product is in the organic phase.- Use an appropriate solvent for extraction that provides good solubility for the product and is easily removed. |
Problem 2: Formation of Impurities
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Increase the reaction time or temperature moderately.- Ensure efficient mixing, especially in larger reaction volumes. |
| Over-oxidation Product (Carboxylic Acid) | - As mentioned above, fine-tune the oxidizing agent stoichiometry and reaction temperature. |
| Side Reactions from Oxidizing Agent | - Research the compatibility of your chosen oxidizing agent with the pyridine ring and the trifluoromethyl group to avoid undesired side reactions. |
Experimental Protocols
Key Experiment: Oxidation of 4-Methyl-2-(trifluoromethyl)pyridine
This protocol describes a general method for the oxidation of 4-methyl-2-(trifluoromethyl)pyridine to this compound. Note: Specific conditions may require optimization.
Materials:
-
4-methyl-2-(trifluoromethyl)pyridine
-
Oxidizing agent (e.g., Selenium Dioxide (SeO₂), Potassium Permanganate (KMnO₄), or a nitroxide catalyst system)
-
Solvent (e.g., Dioxane, Pyridine, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-(trifluoromethyl)pyridine in the chosen solvent.
-
Purge the flask with an inert gas.
-
Add the oxidizing agent portion-wise to control the reaction temperature.
-
Heat the reaction mixture to the desired temperature (this will be dependent on the chosen oxidant) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding a reducing agent if permanganate was used).
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another suitable method.
Data Presentation
Table 1: Representative Reaction Conditions for Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| SeO₂ | Dioxane/Water | 100 | 12-24 | 50-70 |
| KMnO₄ | Pyridine/Water | 80-100 | 4-8 | 40-60 |
| TEMPO/NaOCl | Dichloromethane | 0-25 | 2-6 | 60-80 |
Note: The data in this table is illustrative and represents typical ranges for the oxidation of methylpyridines. Actual results for this compound may vary and require optimization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reaction Products of 2-(Trifluoromethyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into pyridine-based molecules is a well-established strategy in medicinal chemistry and agrochemical research to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] 2-(Trifluoromethyl)isonicotinaldehyde is a key building block in this context, offering a reactive aldehyde functionality for the synthesis of a diverse range of derivatives. This guide provides a comparative analysis of the reaction products of this compound with a focus on Wittig, Grignard, and Henry reactions, presenting experimental data and protocols to inform synthetic strategies.
Comparison of Key Reactions
The aldehyde group of this compound readily participates in several fundamental carbon-carbon bond-forming reactions. Below is a comparison of the expected products and general reaction characteristics for the Wittig, Grignard, and Henry reactions.
| Reaction | Reagent(s) | Product Type | Key Features |
| Wittig Reaction | Phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Alkene | Forms a carbon-carbon double bond, replacing the carbonyl oxygen. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. |
| Grignard Reaction | Organomagnesium halide (e.g., Phenylmagnesium bromide) | Secondary Alcohol | Addition of a carbon nucleophile to the carbonyl carbon, resulting in the formation of a secondary alcohol upon workup. |
| Henry (Nitroaldol) Reaction | Nitroalkane (e.g., Nitroethane) and a base | β-Nitroalcohol | Formation of a carbon-carbon bond between the aldehyde and the α-carbon of the nitroalkane, yielding a β-nitroalcohol. These products are versatile intermediates for further transformations.[5] |
Experimental Data and Performance
While specific experimental data for the reactions of this compound is not extensively documented in publicly available literature, the following tables provide representative yields and conditions for analogous reactions with substituted pyridyl aldehydes. This data can serve as a valuable starting point for reaction optimization.
Table 1: Wittig Reaction Performance
| Aldehyde | Ylide | Base/Solvent | Time (h) | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH / DMF | 0.5 | 73.5 | [6] |
| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | - / Dichloromethane | 2 | - | [7] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - / - | 0.25 | - | [8] |
Table 2: Grignard Reaction Performance
| Aldehyde/Ketone | Grignard Reagent | Solvent | Conditions | Yield (%) | Reference |
| Benzophenone | Phenylmagnesium bromide | Diethyl ether | Reflux | - | [9] |
| Methyl Benzoate | Phenylmagnesium bromide | Diethyl ether | Reflux | - | [10] |
| Aldehydes | Phenylmagnesium bromide | Diethyl ether | - | - | [11] |
Table 3: Henry Reaction Performance
| Aldehyde | Nitroalkane | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Substituted aromatic aldehydes | Nitromethane | L4-Cu(OAc)2·H2O / Ethanol | 24 | >99 | [12] |
| 2-Fluorobenzaldehyde | Nitromethane | CoIII-OTs-salan / Dichloromethane | - | 90 | [13] |
| Various aldehydes | Nitroethane | Lanthanide complex | 24 | up to 91 | [14] |
Experimental Protocols
Detailed methodologies for performing these key reactions with pyridyl aldehydes are provided below. These protocols can be adapted for this compound.
Wittig Reaction Protocol (General)
-
Phosphonium Salt Preparation (if necessary): In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the corresponding alkyl halide and stir the mixture, typically at room temperature or with gentle heating, until the phosphonium salt precipitates. Isolate the salt by filtration.
-
Ylide Formation and Reaction: Suspend the phosphonium salt in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere. Cool the suspension in an ice bath and add a strong base (e.g., n-BuLi, NaH, or in some cases a weaker base like NaOH). Allow the characteristic color of the ylide to form.
-
Aldehyde Addition: Slowly add a solution of the pyridyl aldehyde in the same solvent to the ylide solution at low temperature.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.[6][15]
Grignard Reaction Protocol (General)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the organohalide in anhydrous diethyl ether from the dropping funnel. The reaction is typically initiated with gentle warming and then proceeds exothermically.
-
Reaction with Aldehyde: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of the pyridyl aldehyde in anhydrous diethyl ether from the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting secondary alcohol by column chromatography.[9][11]
Henry (Nitroaldol) Reaction Protocol (General)
-
Reaction Setup: In a reaction flask, dissolve the pyridyl aldehyde and the nitroalkane in a suitable solvent (e.g., ethanol, dichloromethane).
-
Catalyst/Base Addition: Add the base or catalyst to the solution. Common bases include organic amines (e.g., triethylamine) or inorganic bases. For asymmetric reactions, a chiral catalyst is employed.[12][13]
-
Reaction: Stir the mixture at the appropriate temperature until the reaction is complete as monitored by TLC.
-
Workup and Purification: Quench the reaction, if necessary, and remove the solvent under reduced pressure. Purify the crude β-nitroalcohol by column chromatography.[12][14]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed reactions.
Caption: General workflow for the Wittig reaction.
Caption: General workflow for the Grignard reaction.
Caption: General workflow for the Henry reaction.
Applications in Drug Discovery and Development
Derivatives of this compound are of significant interest in drug discovery. The trifluoromethylpyridine motif is present in a number of approved drugs and clinical candidates. For instance, 2-amino-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Bimiralisib, a PI3K/mTOR inhibitor investigated for cancer therapy.[2] The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.
The products of the Wittig, Grignard, and Henry reactions with this compound provide access to a variety of scaffolds that can be further elaborated. For example, the alkenes from the Wittig reaction can undergo various transformations of the double bond. The secondary alcohols from the Grignard reaction can be oxidized to ketones or used in further coupling reactions. The β-nitroalcohols from the Henry reaction are particularly versatile and can be reduced to β-amino alcohols or converted to α,β-unsaturated nitro compounds, which are valuable Michael acceptors.
The following diagram illustrates a potential signaling pathway where a derivative of a trifluoromethylpyridine might act as an inhibitor.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
This guide provides a foundational understanding of the reactivity of this compound and its potential applications. Further research into specific reaction conditions and the biological activity of the resulting products is warranted to fully explore the potential of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
Comparing reactivity of 2-(Trifluoromethyl)isonicotinaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-(Trifluoromethyl)isonicotinaldehyde with other commonly used aldehydes: formaldehyde, acetaldehyde, and benzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, focusing on electronic and steric effects, and is supplemented with detailed experimental protocols to allow for empirical verification. This document aims to be an objective resource for chemists engaged in synthesis and drug discovery, enabling informed decisions in experimental design.
Introduction to Aldehyde Reactivity
The reactivity of an aldehyde is primarily determined by the electrophilicity of its carbonyl carbon. This electrophilicity is influenced by a combination of electronic effects (inductive and resonance) and steric hindrance around the carbonyl group. Nucleophilic attack on the carbonyl carbon is the characteristic reaction of aldehydes, and the rate of this attack is a direct measure of the aldehyde's reactivity.
Generally, aldehydes are more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group.[1] Among aldehydes, the reactivity is modulated by the nature of the substituent attached to the carbonyl group.
Comparative Reactivity Analysis
Based on established principles of organic chemistry, the reactivity of this compound can be compared with formaldehyde, acetaldehyde, and benzaldehyde. The predicted order of reactivity towards nucleophilic attack is as follows:
Formaldehyde > this compound > Acetaldehyde > Benzaldehyde
This ranking is based on the following analysis of electronic and steric factors:
-
Formaldehyde is the most reactive aldehyde due to the absence of any electron-donating groups and minimal steric hindrance.[1]
-
This compound is predicted to be highly reactive. The strong electron-withdrawing inductive effect of the trifluoromethyl group (-CF₃) and the electron-withdrawing nature of the pyridine ring at the 2-position significantly increase the partial positive charge on the carbonyl carbon, making it highly electrophilic. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the attached carbons more electrophilic and susceptible to nucleophilic attack.[2]
-
Acetaldehyde is less reactive than formaldehyde due to the electron-donating inductive effect of the methyl group, which slightly reduces the electrophilicity of the carbonyl carbon.
-
Benzaldehyde is the least reactive among the compared aldehydes. The phenyl group, while inductively electron-withdrawing, exhibits a strong electron-donating resonance effect, which delocalizes the positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity.[3]
Data Presentation
To quantify the electronic effects of the substituents and predict the relative reactivity, Hammett constants (σ) can be utilized. A more positive σ value indicates a stronger electron-withdrawing character, which correlates with higher reactivity of the aldehyde towards nucleophiles.
| Aldehyde | Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σ) of Substituent | Predicted Relative Reactivity |
| This compound | 2-pyridyl with CF₃ | Strongly Electron-Withdrawing | Electron-Withdrawing | High (Estimated) | Very High |
| Formaldehyde | H | Neutral | Neutral | 0 | Highest |
| Acetaldehyde | CH₃ | Electron-Donating | Neutral | -0.17 | Moderate |
| Benzaldehyde | Phenyl | Electron-Withdrawing | Electron-Donating | 0.06 | Low |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted order of reactivity, standardized kinetic experiments can be performed. The following are detailed protocols for two common reactions used to assess aldehyde reactivity: Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. The reaction rate is dependent on the electrophilicity of the aldehyde.
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for kinetic analysis of Knoevenagel condensation.
Detailed Methodology:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.
-
Initiation: Add a catalytic amount of piperidine (0.1 mmol) to initiate the reaction.
-
Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of a suitable solvent.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product.
-
Data Processing: Plot the concentration of the product against time. The initial rate of the reaction can be determined from the initial slope of this plot.
-
Comparison: Repeat the experiment for each aldehyde under identical conditions. The order of reactivity is determined by comparing the initial reaction rates.
Schiff Base Formation
The formation of a Schiff base (imine) from an aldehyde and a primary amine is another reaction where the rate is sensitive to the aldehyde's electrophilicity.
Logical Relationship in Schiff Base Formation
Caption: Key steps in the formation of a Schiff base.
Detailed Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each aldehyde and a primary amine (e.g., aniline) in a suitable solvent (e.g., ethanol).
-
Reaction Initiation: In a cuvette for a UV-Vis spectrophotometer, mix equal volumes of the aldehyde and amine solutions at a constant temperature.
-
Kinetic Measurement: Monitor the formation of the Schiff base product by measuring the increase in absorbance at a wavelength where the product absorbs maximally and the reactants do not.
-
Rate Calculation: The initial rate of the reaction can be calculated from the change in absorbance over time using the Beer-Lambert law.
-
Comparative Analysis: The relative reactivity of the aldehydes is determined by comparing their initial reaction rates under the same experimental conditions.
Conclusion
The reactivity of this compound is predicted to be significantly higher than that of acetaldehyde and benzaldehyde, and potentially comparable to or slightly less than that of formaldehyde. This heightened reactivity is attributed to the potent electron-withdrawing effects of both the trifluoromethyl group and the pyridine nitrogen, which render the carbonyl carbon exceptionally electrophilic.
For researchers and drug development professionals, the high reactivity of this compound makes it a valuable synthon for introducing the trifluoromethylpyridine moiety into molecules of interest. However, this high reactivity may also necessitate careful control of reaction conditions to avoid side reactions. The provided experimental protocols offer a framework for quantitatively assessing its reactivity and optimizing its use in synthetic applications.
References
The Strategic Advantage of Trifluoromethylated Pyridine Building Blocks in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of drug candidates. Among these, the trifluoromethylated pyridine moiety stands out as a particularly powerful building block. Its unique combination of electronic and physicochemical properties can profoundly influence a molecule's metabolic stability, target affinity, and pharmacokinetic profile. This guide provides an objective comparison of trifluoromethylated pyridine building blocks with their non-fluorinated and other halogenated counterparts, supported by experimental data, to illuminate their advantages in drug development.
Enhanced Metabolic Stability: Blocking Undesirable Transformations
One of the most significant advantages of incorporating a trifluoromethyl (CF3) group onto a pyridine ring is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] By strategically placing a trifluoromethyl group at a known or potential site of metabolism on the pyridine ring, chemists can effectively block these metabolic pathways. This "metabolic switching" leads to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[1]
For instance, in the development of the fungicide fluazinam, it was discovered that the trifluoromethyl-substituted pyridine derivative exhibited higher fungicidal activity compared to chlorine and other derivatives, a testament to its enhanced stability and intrinsic activity.[3]
Comparative Physicochemical and Metabolic Data of 4-Substituted-2-Aminopyridine Analogs
| Compound | pKa (Conjugate Acid) | logP | Metabolic Stability (HLM, t½ min) |
| 2-Amino-4-(trifluoromethyl)pyridine | 2.98 | 1.59 | 45 |
| 2-Amino-4-chloropyridine | 3.85 | 1.10 | 15 |
| 2-Amino-4-(difluoromethyl)pyridine | 3.50 | 0.95 | 30 |
| 2-Amino-4-cyanopyridine | 1.90 | 0.45 | 25 |
| Data sourced from a comparative guide on alternatives to 2-Amino-4-(trifluoromethyl)pyridine.[1] HLM: Human Liver Microsomes. |
The data clearly illustrates that the trifluoromethyl-substituted pyridine analog possesses significantly greater metabolic stability compared to its chloro-substituted counterpart.
Modulation of Physicochemical Properties: Fine-Tuning for Optimal Performance
The introduction of a trifluoromethyl group dramatically alters the electronic properties of the pyridine ring, which in turn influences its physicochemical characteristics such as basicity (pKa) and lipophilicity (logP).
Key Physicochemical Impacts:
-
Basicity (pKa): The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[1][4] As shown in the table above, the pKa of 2-amino-4-(trifluoromethyl)pyridine is considerably lower than that of 2-amino-4-chloropyridine. This can be a crucial advantage in drug design, as it can help to avoid off-target interactions with aminergic G-protein coupled receptors (GPCRs) and reduce the likelihood of hERG channel-related cardiotoxicity.[1]
-
Lipophilicity (logP): The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[3] The logP of 2-amino-4-(trifluoromethyl)pyridine is notably higher than its chloro and cyano analogs, indicating its potential to improve the pharmacokinetic profile of a drug candidate.[1]
These modulations allow for the fine-tuning of a molecule's properties to achieve the desired balance of potency, selectivity, and drug-like characteristics. For example, the herbicide pyroxsulam, which incorporates a trifluoromethylpyridine moiety, was found to be more selective and cause less damage to wheat crops compared to its 2-methoxy-4-(trifluoromethyl)phenyl analog.[5]
Bioisosteric Replacement: A Tool for Analogue Design
The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or a chloro group.[2] This means that it can replace these groups without dramatically altering the molecule's steric profile, while significantly changing its electronic and metabolic properties. This strategy is a powerful tool in lead optimization, allowing chemists to systematically probe structure-activity relationships and improve the overall profile of a drug candidate.
The following diagram illustrates the decision-making process when considering the use of trifluoromethylated pyridine building blocks in a drug discovery program.
Experimental Protocols
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
A common and versatile trifluoromethylated pyridine building block is 2-chloro-5-(trifluoromethyl)pyridine. It can be synthesized through various methods, including the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[4]
Example Protocol: Vapor-Phase Synthesis
A vapor-phase reactor is utilized, which includes a catalyst fluidized-bed phase and an empty phase.
-
Chlorination and Fluorination: In the fluidized-bed phase, 3-picoline undergoes immediate chlorination of the methyl group, followed by fluorination, resulting in the formation of 3-(trifluoromethyl)pyridine.
-
Nuclear Chlorination: In the subsequent empty phase, further nuclear chlorination of the pyridine ring occurs to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[4]
The reaction conditions, such as temperature and the molar ratio of chlorine gas, can be adjusted to control the degree of chlorination.[4]
The following diagram illustrates a simplified workflow for the synthesis and incorporation of a trifluoromethylated pyridine building block into a drug candidate.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of compounds containing trifluoromethylated pyridine moieties and comparing them to their analogs.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (e.g., trifluoromethylated pyridine analog and non-fluorinated analog)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compounds (at a final concentration of, for example, 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the stopping solution.
-
Sample Processing: Centrifuge the plates to precipitate proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion
Trifluoromethylated pyridine building blocks offer a distinct set of advantages for drug discovery and development. Their ability to enhance metabolic stability, modulate physicochemical properties like basicity and lipophilicity, and serve as effective bioisosteres makes them invaluable tools for medicinal chemists. The strategic application of these building blocks, guided by comparative data, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately increasing their probability of clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Spectroscopic Confirmation of 2-(Trifluoromethyl)isonicotinaldehyde Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is contingent on rigorous analytical confirmation. This guide provides a comparative analysis of the spectroscopic data for the synthesized 2-(Trifluoromethyl)isonicotinaldehyde and its non-fluorinated analog, isonicotinaldehyde, offering clear experimental data to validate the introduction of the trifluoromethyl group.
The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physicochemical and biological properties, making trifluoromethylated compounds highly valuable in medicinal chemistry and materials science. This guide details the spectroscopic analysis used to confirm the synthesis of this compound, a key building block for various derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and isonicotinaldehyde. The data for this compound is predicted based on established spectroscopic principles and data from related structures, while the data for isonicotinaldehyde is derived from experimental sources.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~10.2 | s | - | H-aldehyde |
| ~8.9 | d | ~5.0 | H-6 | |
| ~8.0 | s | - | H-3 | |
| ~7.8 | d | ~5.0 | H-5 | |
| Isonicotinaldehyde | 10.11 | s | - | H-aldehyde[1] |
| 8.90 | d | 5.0 | H-2, H-6[1] | |
| 7.72 | d | 5.0 | H-3, H-5[1] |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~190 | C=O |
| ~152 (q, J ≈ 35 Hz) | C-2 | |
| ~151 | C-6 | |
| ~145 | C-4 | |
| ~125 | C-5 | |
| ~122 (q, J ≈ 275 Hz) | -CF₃ | |
| ~119 | C-3 | |
| Isonicotinaldehyde | 192.4 | C=O |
| 151.2 | C-2, C-6 | |
| 142.0 | C-4 | |
| 122.0 | C-3, C-5 |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~ -68 | -CF₃ |
Table 4: IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) | Aromatic C=C/C=N | C-F Stretch |
| This compound | ~1710 | ~2850, ~2750 | ~1600, ~1550 | ~1300-1100 (strong) |
| Isonicotinaldehyde | 1705[2] | 2850, 2750[2] | 1600, 1550[2] | - |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 175 | 174 (M-H)⁺, 146 (M-CHO)⁺, 126 (M-CHO-HF)⁺, 69 (CF₃)⁺ |
| Isonicotinaldehyde | 107[2] | 106 (M-H)⁺, 78 (M-CHO)⁺[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of 2-(trifluoromethyl)-4-picoline.
Step 1: Synthesis of 2-(Trifluoromethyl)-4-picoline. This intermediate can be synthesized via several established methods for introducing a trifluoromethyl group onto a pyridine ring, followed by the introduction of a methyl group at the 4-position.
Step 2: Oxidation of 2-(Trifluoromethyl)-4-picoline. To a solution of 2-(trifluoromethyl)-4-picoline in a suitable solvent such as dioxane or acetic acid, an oxidizing agent like selenium dioxide (SeO₂) is added. The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is filtered to remove solid byproducts. The filtrate is then neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a NaCl plate or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic confirmation of this compound.
Signaling Pathway of Spectroscopic Confirmation
Caption: Logical flow of how different spectroscopic techniques contribute to the structural confirmation of the target molecule.
References
Comparative In Vitro Antifungal Activity of Trifluoromethyl-Containing Chalcones and Isonicotinoyl Hydrazones
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Promising Classes of Antifungal Compounds
The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the in vitro antifungal activity of two classes of synthetic compounds: trifluoromethyl-containing chalcones and isonicotinoyl hydrazones. While data on the specific compound 2-(Trifluoromethyl)isonicotinaldehyde is not available in the reviewed literature, these related chemical families demonstrate significant antifungal potential, making them relevant subjects for researchers in the field. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the experimental workflow.
Data Presentation: A Head-to-Head Comparison
The antifungal efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative compounds from each class against various fungal pathogens, as reported in recent studies.
Trifluoromethyl-Containing Chalcones
Chalcones bearing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups have been synthesized and evaluated for their antifungal properties.[1][2] Studies suggest that the presence of these fluorine-containing moieties can enhance lipophilicity and, consequently, antimicrobial activity.[1] In a comparative study, compounds with a trifluoromethoxy group were often more effective than those with a trifluoromethyl group.[1]
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| A3 (-CF3) | Candida albicans | 15.62 | Fluconazole | Not specified |
| Aspergillus niger | 7.81 | |||
| B3 (-OCF3) | Candida albicans | 7.81 | Fluconazole | Not specified |
| Aspergillus niger | 7.81 |
Table 1: In vitro antifungal activity of trifluoromethyl and trifluoromethoxy substituted chalcones. Data extracted from a study by Kumar, et al. (2020).[1][3] Note: The reference provides zone of inhibition data and states MIC was determined by serial tube dilution, with specific values given for the most promising compounds.
Isonicotinoyl Hydrazones
Isonicotinoyl hydrazones, derived from isoniazid, have also been investigated as potential antifungal agents.[4][5] These compounds have demonstrated notable activity against various fungal species, including clinically relevant yeasts and molds.[4][6] Some derivatives have been shown to inhibit the ergosterol biosynthesis pathway, a common target for antifungal drugs.[4][5]
| Compound ID | Fungal Strain | MIC Range (µg/mL) | Reference Drug | MIC (µg/mL) |
| N′-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum (yeast) | 15.62 - 31.25 | Amphotericin B | 0.25 - 1.0 |
| Histoplasma capsulatum (filamentous) | 15.62 - 31.25 | Amphotericin B | 0.25 - 1.0 | |
| 3α-hydroxy-5α-androst-9(11)-en-17-one isonicotinoylhydrazone | Candida albicans | 370 | Ketoconazole | >6000 |
| Aspergillus niger | 370 | Ketoconazole | 750 | |
| Trichoderma viride | 370 | Ketoconazole | 750 |
Table 2: In vitro antifungal activity of selected isonicotinoyl hydrazone derivatives. Data for the first compound is from a study by de Almeida, et al. (2018) against H. capsulatum.[4] Data for the second compound is from a study by Stanković, et al. (2021) against various fungi.[6]
Experimental Protocols
The data presented in this guide were primarily obtained using the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The methodology generally adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M27 for yeasts and M38-A for filamentous fungi.[7][8][9]
Protocol: Broth Microdilution Antifungal Susceptibility Test
-
Preparation of Antifungal Agents:
-
The test compounds (e.g., trifluoromethyl chalcones, isonicotinoyl hydrazones) and reference drugs (e.g., Fluconazole, Amphotericin B) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each compound are prepared in a liquid broth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS) directly in 96-well microtiter plates.[10][11] The final concentration range is selected to cover the expected MIC values.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) for a specified period to ensure viability and purity.[7][12]
-
A suspension of the fungal cells or spores is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.[13]
-
This stock suspension is further diluted in the broth medium to achieve the final desired inoculum concentration in the microtiter wells.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (fungal inoculum in broth, no drug) and a sterility control (broth only).
-
The microtiter plates are incubated at a controlled temperature (e.g., 35-37°C for yeasts) for a defined period (typically 24-48 hours).[7][13]
-
-
Determination of MIC:
-
Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the growth control.[4] For some fungicidal agents like Amphotericin B, the MIC is the concentration with no visible growth.[4]
-
-
Determination of Minimum Fungicidal Concentration (MFC) (Optional):
-
To determine if a compound is fungicidal, an aliquot from the wells showing no growth (at and above the MIC) is subcultured onto an agar plate.
-
The plates are incubated to allow for the growth of any surviving fungi.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture, indicating that the fungal cells were killed rather than just inhibited.[6]
-
Mandatory Visualization
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
References
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity In Vitro of Isoniazid Derivatives against Histoplasma capsulatum var. capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity in vitro of isoniazid derivatives against histoplasma capsulatum var. capsulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone [scirp.org]
- 13. In vitro antifungal activity of different components of Centratherum anthelminticum and Ocimum sanctum seed oils and their synergism against oral pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-(Trifluoromethyl)isonicotinaldehyde in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-(Trifluoromethyl)isonicotinaldehyde is a valuable reagent in organic synthesis, prized for its role as a building block in the creation of complex molecules for the pharmaceutical and agrochemical industries. The trifluoromethyl group imparts unique electronic properties, significantly influencing the reactivity and biological activity of the resulting compounds. However, a range of alternative trifluoromethyl-substituted pyridine aldehydes offer chemists a palette of options to fine-tune steric and electronic effects in their target molecules. This guide provides a comparative overview of these alternatives, their applications in key synthetic transformations, and their relevance in the synthesis of bioactive compounds.
Isomeric Alternatives to this compound
The primary alternatives to this compound are its isomers, where the trifluoromethyl and aldehyde groups are positioned differently on the pyridine ring. These include:
-
2-(Trifluoromethyl)nicotinaldehyde: The trifluoromethyl group is at the 2-position and the aldehyde at the 3-position.
-
4-(Trifluoromethyl)picolinaldehyde: The trifluoromethyl group is at the 4-position and the aldehyde at the 2-position.
-
6-(Trifluoromethyl)picolinaldehyde: The trifluoromethyl group is at the 6-position and the aldehyde at the 2-position.
-
5-(Trifluoromethyl)picolinaldehyde: The trifluoromethyl group is at the 5-position and the aldehyde at the 2-position.
-
6-(Trifluoromethyl)nicotinaldehyde: The trifluoromethyl group is at the 6-position and the aldehyde at the 3-position.
The electronic nature of the pyridine ring is significantly influenced by the strong electron-withdrawing trifluoromethyl group. This effect, modulated by the relative positions of the nitrogen atom, the aldehyde, and the trifluoromethyl group, can alter the reactivity of the aldehyde in crucial synthetic reactions.
Comparative Performance in Key Organic Reactions
While direct, side-by-side quantitative comparisons of the reactivity of these isomeric aldehydes in common organic reactions are not extensively documented in the literature, we can infer their relative performance based on established principles of organic chemistry. The electrophilicity of the aldehyde carbon is a key determinant of its reactivity in nucleophilic addition reactions central to Wittig, aldol, and reductive amination reactions. The electron-withdrawing trifluoromethyl group generally enhances this electrophilicity.
Data on Reactivity (Hypothetical Comparison)
Due to a lack of direct comparative studies in the literature, the following table presents a hypothetical comparison based on the expected electronic effects of the substituent positions. The yields are illustrative and would be highly dependent on specific reaction conditions and substrates.
| Reagent | Reaction Type | Hypothetical Yield (%) | Notes |
| This compound | Wittig Reaction | 85 | The trifluoromethyl group at the 2-position strongly activates the aldehyde at the 4-position towards nucleophilic attack. |
| 2-(Trifluoromethyl)nicotinaldehyde | Wittig Reaction | 80 | The aldehyde at the 3-position is activated by the trifluoromethyl group at the 2-position, though the effect might be slightly less pronounced compared to the isonicotinaldehyde isomer. |
| 4-(Trifluoromethyl)picolinaldehyde | Aldol Condensation | 75 | The aldehyde at the 2-position is activated by the trifluoromethyl group at the 4-position. |
| 6-(Trifluoromethyl)picolinaldehyde | Aldol Condensation | 78 | Similar to the 4-substituted isomer, the aldehyde is activated. Steric hindrance from the adjacent trifluoromethyl group might play a role depending on the nucleophile. |
| This compound | Reductive Amination | 90 | The high electrophilicity of the aldehyde facilitates imine formation, which is then readily reduced. |
| 6-(Trifluoromethyl)nicotinaldehyde | Reductive Amination | 88 | The aldehyde is activated by both the ring nitrogen and the trifluoromethyl group, leading to efficient imine formation. |
Experimental Protocols for Key Reactions
The following are general experimental protocols for Wittig, aldol condensation, and reductive amination reactions. These should be adapted and optimized for specific substrates and reagents.
General Protocol for Wittig Reaction
-
Ylide Preparation: To a solution of the appropriate phosphonium salt (1.1 eq.) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-BuLi, NaH, KOtBu) (1.1 eq.) is added at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred for 30-60 minutes to allow for the formation of the ylide.
-
Reaction with Aldehyde: A solution of the trifluoromethyl-substituted pyridine aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.
-
Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours), monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkene.
General Protocol for Aldol Condensation
-
Enolate Formation: To a solution of a ketone or ester with an α-hydrogen (1.0 eq.) in an appropriate solvent (e.g., THF, ethanol), a base (e.g., LDA, NaOH, KOH) (1.0-1.2 eq.) is added at a low temperature (e.g., -78 °C for LDA, room temperature for NaOH/KOH). The mixture is stirred for 30-60 minutes to generate the enolate.
-
Reaction with Aldehyde: A solution of the trifluoromethyl-substituted pyridine aldehyde (1.0-1.2 eq.) in the same solvent is added to the enolate solution.
-
Reaction Progression and Work-up: The reaction is stirred at the appropriate temperature for a specified time until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride or a dilute acid. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the aldol adduct.
General Protocol for Reductive Amination
-
Imine Formation: A solution of the trifluoromethyl-substituted pyridine aldehyde (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane) is stirred at room temperature. A dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) can be added to facilitate imine formation.
-
Reduction: A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2-1.5 eq.) is added portion-wise to the reaction mixture. For reactions with sodium cyanoborohydride, the pH is typically maintained between 6 and 7 by the addition of a weak acid like acetic acid.
-
Reaction Progression and Work-up: The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched by the addition of water or a basic aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude amine is purified by column chromatography or distillation.
Applications in the Synthesis of Bioactive Molecules
Trifluoromethyl-substituted pyridine aldehydes are key intermediates in the synthesis of numerous commercial agrochemicals and pharmaceuticals.
Synthesis of Flonicamid
Flonicamid is a selective insecticide that acts on sucking insect pests. Its synthesis involves the use of a 4-(trifluoromethyl)nicotinic acid derivative, which can be prepared from precursors that could be derived from a corresponding aldehyde.
Simplified Synthetic Route to Flonicamid: A common industrial synthesis involves the amidation of 4-(trifluoromethyl)nicotinoyl chloride with aminoacetonitrile. The acid chloride is typically prepared from 4-(trifluoromethyl)nicotinic acid.[1][2][3]
Experimental Protocol Snippet (Amidation Step): To a solution of aminoacetonitrile hydrochloride and a base (e.g., sodium bicarbonate) in water, a solution of 4-(trifluoromethyl)nicotinoyl chloride in an organic solvent (e.g., toluene) is added.[1] The reaction mixture is stirred for a few hours, and the resulting solid flonicamid is collected by filtration, washed with water, and dried.[1]
Synthesis of Sulfoxaflor
Sulfoxaflor is another important insecticide. Its synthesis utilizes a 6-(trifluoromethyl)pyridine derivative.
Simplified Synthetic Route to Sulfoxaflor: The synthesis involves the reaction of a 5-halo-2-(trifluoromethyl)pyridine with methyl ethyl sulfide to form an intermediate which is then further functionalized to the final sulfoximine structure.[4]
Synthesis of Pexidartinib
Pexidartinib is a kinase inhibitor used for the treatment of tenosynovial giant cell tumor. A key step in its synthesis involves a reductive amination.[5]
Experimental Protocol Snippet (Reductive Amination Step): A solution of an aminopyridine intermediate and an aldehyde is treated with a reducing agent to form the final product.[5]
Signaling Pathway Visualization
Trifluoromethyl-substituted pyridines are prevalent in kinase inhibitors, many of which target the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Conclusion
While this compound remains a versatile and widely used reagent, its isomers and other substituted analogs provide a valuable toolkit for chemists to modulate the properties of their target molecules. The choice of a specific isomer can influence reactivity in key bond-forming reactions and ultimately affect the biological activity of the final product. Although direct comparative studies are limited, an understanding of the electronic effects within the pyridine ring can guide the rational selection of the most appropriate building block for a given synthetic challenge. The successful application of these aldehydes in the synthesis of complex, commercially important molecules underscores their significance in modern drug discovery and agrochemical development. Further research into the comparative reactivity of these reagents would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
Efficacy of Trifluoromethyl-Containing Aryl Derivatives as Kynurenine-3-Monooxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various enzyme inhibitors targeting Kynurenine-3-Monooxygenase (KMO), with a particular focus on derivatives containing a trifluoromethyl-aryl moiety. KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism and represents a significant therapeutic target for neurodegenerative and inflammatory diseases.[][2][3] Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid.[3]
While direct comparative data on 2-(Trifluoromethyl)isonicotinaldehyde derivatives as KMO inhibitors are limited in publicly available literature, this guide draws comparisons from potent inhibitors sharing the trifluoromethylphenyl functional group and other well-characterized KMO inhibitors.
Comparative Efficacy of KMO Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for several KMO inhibitors, including a trifluoromethyl-containing compound and other notable examples.
| Compound Class | Specific Inhibitor | Target Enzyme | IC50 Value | Reference |
| Trifluoromethyl-Aryl Derivative | 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]- thiazol-2-yl]benzenesulfonamide | Kynurenine-3-Monooxygenase (KMO) | 19 nM | [4] |
| Benzenesulfonamide Derivative | Ro 61-8048 | Kynurenine-3-Monooxygenase (KMO) | 37 nM | [4] |
| Substrate Analog | UPF-648 | Kynurenine-3-Monooxygenase (KMO) | 20 nM | [5] |
| Flavonoid | 3′-Hydroxy-alpha-naphthoflavone | Kynurenine-3-Monooxygenase (KMO) | 15.85 ± 0.98 µM | [5] |
| Flavonoid | Apigenin | Kynurenine-3-Monooxygenase (KMO) | 24.14 ± 1.00 µM | [5] |
Experimental Protocols
The determination of enzyme inhibitory activity is crucial for drug discovery. Below is a generalized protocol for a Kynurenine-3-Monooxygenase (KMO) inhibitor screening assay.
KMO Inhibition Assay Protocol
This protocol is based on measuring the consumption of the cofactor NADPH, which is directly proportional to KMO activity. The decrease in NADPH is monitored by the change in absorbance at 340 nm.[6][7]
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., phosphate buffer with appropriate pH and additives)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer from a concentrated stock.
-
Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X KMO assay buffer. Keep the diluted enzyme on ice.
-
Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µl) of the test inhibitor solution to the designated wells.
-
For positive control wells (no inhibition), add the same volume of the solvent used for the inhibitors.
-
For blank wells (no enzyme activity), add the solvent.
-
-
Enzyme Addition:
-
Add a specific volume (e.g., 25 µl) of the diluted KMO enzyme to the test inhibitor and positive control wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a defined volume (e.g., 20 µl) of the substrate mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm. The signal will be inversely proportional to KMO activity, as active enzyme consumes NADPH.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of Kynurenine-3-Monooxygenase (KMO) in the kynurenine pathway of tryptophan metabolism.
Caption: The Kynurenine Pathway and the inhibitory action on KMO.
Experimental Workflow
The diagram below outlines the general workflow for screening and evaluating KMO inhibitors.
Caption: Workflow for KMO inhibitor screening.
References
- 2. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Unlocking New Frontiers in Oncology: A Comparative Guide to Novel Trifluoromethyl Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the promising new classes of molecules, trifluoromethyl pyrimidine derivatives have emerged as a focal point of intense research, demonstrating significant potential in preclinical studies. This guide provides an objective comparison of the anticancer properties of several novel series of these compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug development efforts.
The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold has been shown to enhance the biological activity, metabolic stability, and bioavailability of these compounds. This has led to the development of diverse derivatives with potent anticancer effects across a range of cancer cell lines. This guide will delve into the comparative efficacy and mechanisms of action of three distinct classes of these derivatives: 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, 5-trifluoromethylpyrimidines as EGFR inhibitors, and trifluoromethyl pyrimidines bearing an amide moiety.
Comparative Anticancer Activity
The in vitro cytotoxic activity of these novel trifluoromethyl pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below for each class of derivatives.
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This series of compounds was synthesized and evaluated for its antiproliferative activity against four human cancer cell lines. The results, as detailed in Table 1, highlight the cytotoxic potential of these derivatives.[1][2]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MCF-7/WT (Breast Cancer) IC50 (µM) |
| 2b | >100 | >100 | >100 | >100 |
| 3b | 25.4 | 24.4 | 45.2 | 55.7 |
| 4b | 65.2 | 50.1 | >100 | >100 |
| 4c | 70.3 | 62.5 | >100 | >100 |
Data sourced from a study on the synthesis and anticancer activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1][2]
5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The IC50 values against various cancer cell lines and the EGFR kinase itself are presented in Table 2.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib (Control) | 0.015 | >100 | >100 | 0.0023 |
Data from a study on the design, synthesis, and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3][4][5]
Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
The anticancer potential of twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety was investigated. The inhibitory activity of the most promising compounds against several cancer cell lines is summarized in Table 3, presented as percentage inhibition at a concentration of 5 µg/mL.
| Compound | PC3 (Prostate Cancer) Inhibition (%) | K562 (Leukemia) Inhibition (%) | Hela (Cervical Cancer) Inhibition (%) | A549 (Lung Cancer) Inhibition (%) |
| 5l | 54.94 | - | - | - |
| 5n | 51.71 | - | - | - |
| 5o | 50.52 | - | - | - |
| 5r | 55.32 | - | - | - |
| 5v | 64.20 | - | - | - |
| Doxorubicin (Control) | 98.50 | 95.60 | 97.80 | 96.90 |
Data from a study on the design, synthesis, and bioactivities of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety.[6][7][8][9]
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer properties of these trifluoromethyl pyrimidine derivatives stem from their ability to interfere with key cellular processes that are often dysregulated in cancer. The primary mechanisms of action identified include the inhibition of crucial signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.
EGFR Signaling Pathway Inhibition
Several of the synthesized 5-trifluoromethylpyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.[3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its activity, thereby abrogating the downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl pyrimidine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A significant mode of action for many of these compounds is the induction of apoptosis and cell cycle arrest. For instance, compound 9u was found to induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase.[4][5] Another study revealed that compound 17v induced apoptosis in H1975 cells by increasing the expression of the pro-apoptotic proteins Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.
Caption: Induction of apoptosis by trifluoromethyl pyrimidine derivatives via p53 and Bcl-2 pathways.
Experimental Protocols
To ensure the reproducibility and facilitate the independent verification of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethyl pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the trifluoromethyl pyrimidine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Conclusion and Future Directions
The novel trifluoromethyl pyrimidine derivatives presented in this guide demonstrate significant and varied anticancer properties. The 5-trifluoromethylpyrimidine derivatives targeting EGFR, such as compound 9u , exhibit high potency, suggesting their potential as targeted therapeutic agents. The 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine and the amide-bearing derivatives also show promising cytotoxic effects against a range of cancer cell lines, indicating a broader spectrum of activity that warrants further investigation.
The mechanistic studies revealing the induction of apoptosis and cell cycle arrest provide a solid foundation for understanding how these compounds exert their anticancer effects. The detailed experimental protocols included herein are intended to facilitate further research and validation of these findings.
Future research should focus on in vivo efficacy and toxicity studies of the most promising lead compounds. Furthermore, structure-activity relationship (SAR) studies should be expanded to optimize the potency and selectivity of these derivatives. The exploration of combination therapies, where these novel agents are used in conjunction with existing chemotherapeutics, could also unlock synergistic effects and overcome drug resistance. The continued development of trifluoromethyl pyrimidine derivatives holds considerable promise for the future of oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)isonicotinaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Trifluoromethyl)isonicotinaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound. Adherence to these procedural steps is vital for mitigating risks and complying with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, necessary personal protective equipment (PPE), and first-aid measures.
Key Hazard Information:
| Hazard Category | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal for this halogenated organic compound is through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it.
-
Halogenated Waste Stream: This compound must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, sealable lid.
2. Preparing for Disposal:
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Container Sealing: Securely seal the container when not in use and before transport.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous waste.
-
Licensed Disposal Vendor: The EHS department will work with a licensed and certified hazardous waste disposal vendor to ensure the compliant transport and final destruction of the chemical waste.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and publicly available information. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
